2-acetamido-N-tert-butylacetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(11)9-5-7(12)10-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRTOCVCMIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-acetamido-N-tert-butylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible synthetic pathway for 2-acetamido-N-tert-butylacetamide, a compound of interest for further research and development. The proposed synthesis is a two-step process commencing with the formation of a key intermediate, N-tert-butyl-2-chloroacetamide, followed by a nucleophilic substitution to yield the final product. This document provides detailed experimental protocols derived from analogous reactions and presents relevant data in a structured format.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a two-step reaction sequence. The initial step involves the chloroacetylation of tert-butylamine to form N-tert-butyl-2-chloroacetamide. The subsequent step is a nucleophilic substitution of the chlorine atom by acetamide to afford the target molecule.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations.
Step 1: Synthesis of N-tert-butyl-2-chloroacetamide
This procedure details the chloroacetylation of tert-butylamine.
Materials:
-
tert-Butylamine
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-tert-butyl-2-chloroacetamide.
-
The crude product may be purified by recrystallization or column chromatography.
Experimental Workflow:
Caption: Workflow for the synthesis of N-tert-butyl-2-chloroacetamide.
Step 2: Synthesis of this compound
This procedure describes the nucleophilic substitution of the chloro-intermediate with acetamide.
Materials:
-
N-tert-butyl-2-chloroacetamide
-
Acetamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add acetamide (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium salt of acetamide.
-
Cool the mixture back to 0 °C and add a solution of N-tert-butyl-2-chloroacetamide (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction can be gently heated (e.g., to 50-60 °C) to facilitate the substitution if the reaction is slow at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Quantitative Data
Table 1: Reactants and Expected Products
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | tert-Butylamine | Chloroacetyl chloride | N-tert-butyl-2-chloroacetamide |
| 2 | N-tert-butyl-2-chloroacetamide | Acetamide | This compound |
Table 2: Typical Reaction Parameters
| Step | Solvent | Base | Temperature | Reaction Time | Typical Yield (%) |
| 1 | DCM | Triethylamine | 0 °C to RT | 12-18 h | 80-95 |
| 2 | DMF/THF | Sodium Hydride | 0 °C to RT/heat | 24-48 h | 50-70 |
Table 3: Physicochemical Properties (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-tert-butyl-2-chloroacetamide | C6H12ClNO | 149.62 | White solid |
| This compound | C8H16N2O2 | 172.23 | White to off-white solid |
Concluding Remarks
The synthetic pathway outlined in this guide provides a robust and feasible approach for the laboratory-scale synthesis of this compound. The provided experimental protocols are based on well-established chemical principles and can be optimized to achieve higher yields and purity. Researchers are advised to conduct all experiments in a well-ventilated fume hood and to adhere to all standard laboratory safety procedures. Characterization of the final product by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis is crucial to confirm its identity and purity.
An In-depth Technical Guide to N-tert-butylacetamide (CAS: 762-84-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of N-tert-butylacetamide, a compound identified by the CAS number 762-84-5. It is important to note that while the initial query referenced "2-acetamido-N-tert-butylacetamide," the compound registered under this CAS number is correctly identified as N-tert-butylacetamide. This document will focus on the accurate chemical identity, properties, synthesis, and known applications of N-tert-butylacetamide, tailored for a scientific audience.
N-tert-butylacetamide is a mono-substituted amide characterized by an acetyl group attached to a tert-butylamine. It presents as a white crystalline solid at room temperature and is soluble in water and various organic solvents.[1][2] Its primary utility lies in its role as a versatile solvent and a key intermediate in organic synthesis.[1] While its direct biological applications in drug development are not extensively documented in publicly available literature, its structural motif is relevant to medicinal chemistry, particularly in the synthesis of more complex molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-tert-butylacetamide is presented in the tables below. These properties are crucial for its handling, application in chemical reactions, and for analytical characterization.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C6H13NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 96-98 °C | [5] |
| Boiling Point | 194 °C | [5] |
| Solubility | Soluble in water | [1][2] |
Table 2: Spectroscopic and Analytical Data
| Analytical Technique | Key Data Points | Reference(s) |
| Mass Spectrometry | Molecular Ion (M+): m/z 115 | [6] |
| Infrared (IR) Spectroscopy | Characteristic amide C=O and N-H stretching frequencies | [4] |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR data available in spectral databases | [7] |
Synthesis and Experimental Protocols
N-tert-butylacetamide is most commonly synthesized via the Ritter reaction. This reaction involves the addition of a carbocation, generated from an alkene or an alcohol in the presence of a strong acid, to a nitrile, followed by hydrolysis to form the corresponding amide.
Experimental Protocol: Synthesis of N-tert-butylacetamide via the Ritter Reaction
This protocol is a generalized procedure based on established Ritter reaction methodologies.
Materials:
-
tert-Butanol
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of acetonitrile in a round-bottom flask, add an equimolar amount of tert-butanol.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture. The amount of acid should be catalytic.
-
After the addition of acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous mixture with diethyl ether multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-tert-butylacetamide.
Applications in Research and Development
The primary application of N-tert-butylacetamide is as an intermediate in organic synthesis. Its tert-butyl group can act as a bulky protecting group or influence the steric course of a reaction. It is also used as a polar aprotic solvent in various chemical reactions.[1]
While direct pharmacological applications of N-tert-butylacetamide are not well-documented, the N-tert-butyl amide moiety is present in some pharmaceutically active molecules. The synthesis of such compounds may involve intermediates structurally related to N-tert-butylacetamide.
Biological Activity and Toxicological Profile
Conclusion
N-tert-butylacetamide (CAS 762-84-5) is a well-characterized chemical compound with established physical and chemical properties. Its synthesis via the Ritter reaction is a standard procedure in organic chemistry. While its primary role is that of a synthetic intermediate and solvent, the lack of extensive biological data presents an opportunity for further research, particularly in the context of drug discovery and development where the N-tert-butyl amide functional group is of interest.
Visualizations
Logical Relationship of N-tert-butylacetamide Properties and Applications
Caption: Key aspects of N-tert-butylacetamide.
Experimental Workflow for the Synthesis of N-tert-butylacetamide
Caption: Synthesis of N-tert-butylacetamide.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. N-tert-Butylacetamide [webbook.nist.gov]
- 5. N-tert-Butylacetamide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. N-tert-Butylacetamide [webbook.nist.gov]
- 7. Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium [mdpi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to N-tert-butylacetamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylacetamide, a versatile organic compound, holds significant importance as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure and physical properties make it a subject of interest in various chemical processes. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-tert-butylacetamide. It includes a detailed summary of its quantitative data, presented in clear tabular formats for ease of comparison. Furthermore, this document outlines detailed experimental protocols for its synthesis via the Ritter reaction and its characterization using modern analytical techniques. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and conceptual relationships, adhering to stringent design specifications for clarity and accessibility.
Chemical Identity and Physical Properties
N-tert-butylacetamide is a white crystalline solid at room temperature, known for its stability under normal conditions.[1][2] Its unique structure, featuring a bulky tert-butyl group attached to an acetamide functional group, influences its physical and chemical behavior.
Identifiers and Descriptors
| Identifier/Descriptor | Value |
| IUPAC Name | N-tert-butylacetamide[3] |
| Synonyms | N-(tert-Butyl)acetamide, tert-Butylacetamide, N-t-Butylacetamide, Acetamide, N-(1,1-dimethylethyl)-[3][4] |
| CAS Number | 762-84-5[4] |
| Molecular Formula | C₆H₁₃NO[4] |
| SMILES | CC(=O)NC(C)(C)C[3] |
| InChIKey | ACYFWRHALJTSCF-UHFFFAOYSA-N[3] |
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 115.17 g/mol [4][5] |
| Appearance | White crystalline solid[1][2] |
| Melting Point | 96 - 98 °C[6] |
| Boiling Point | 194 °C[6] |
| Density | 0.862 ± 0.06 g/cm³ (Predicted)[6] |
| Solubility | Soluble in water.[6] Also soluble in organic solvents like ethanol and acetone.[1] |
| pKa | 16.60 ± 0.46 (Predicted)[6] |
Synthesis of N-tert-butylacetamide via the Ritter Reaction
The Ritter reaction is a widely used method for the synthesis of N-substituted amides. In the case of N-tert-butylacetamide, this reaction typically involves the reaction of a nitrile with a source of a tert-butyl cation in the presence of a strong acid. A common and efficient variation of this reaction utilizes tert-butyl acetate as the source of the tert-butyl cation.
General Reaction Scheme
The overall chemical transformation can be represented as follows:
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established Ritter reaction methodologies for the synthesis of N-tert-butyl amides.
Materials:
-
Acetonitrile
-
tert-Butyl acetate
-
Concentrated Sulfuric Acid (95-98%)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetonitrile (1 equivalent) and tert-butyl acetate (2 equivalents).
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.8 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 30 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: The crude N-tert-butylacetamide will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of N-tert-butylacetamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters (300 MHz Spectrometer):
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3-4 s
-
Spectral Width (sw): 12-15 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: As described for ¹H NMR.
-
Instrument Parameters (75 MHz Spectrometer):
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1-2 s
-
Spectral Width (sw): 200-220 ppm
-
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Place a small amount of the solid N-tert-butylacetamide directly onto the ATR crystal.
-
Instrument Parameters:
-
Accessory: ATR with a diamond or germanium crystal
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Collection: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
KBr Pellet Protocol:
-
Sample Preparation: Grind 1-2 mg of N-tert-butylacetamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Parameters: As for ATR-FTIR.
-
Data Collection: Place the KBr pellet in the sample holder of the spectrometer and collect the spectrum. A background spectrum of the empty sample compartment should be collected beforehand.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled (GC-MS).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-300
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound.
Logical Relationships of Properties
The properties of N-tert-butylacetamide are interconnected, stemming from its molecular structure.
Safety and Handling
N-tert-butylacetamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[4] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of N-tert-butylacetamide, along with comprehensive experimental protocols for its synthesis and characterization. The structured presentation of data and methodologies aims to support researchers, scientists, and drug development professionals in their work with this important chemical compound. The provided diagrams offer a clear visual representation of the key processes and relationships discussed.
References
An In-depth Technical Guide on the Solubility of 2-acetamido-N-tert-butylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-acetamido-N-tert-butylacetamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a general experimental protocol for determining solubility.
Data Presentation: Qualitative Solubility
This compound is a white crystalline solid at room temperature. Its solubility in common solvents is summarized in the table below. This information is crucial for its application in synthesis, purification, and formulation development.
| Solvent | Qualitative Solubility | Reference |
| Water | Soluble | [1][2] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature. For drug development and other quantitative applications, it is imperative to determine the precise solubility through experimental methods.
Experimental Protocols: Determining Solubility of a Solid Organic Compound
While a specific, validated protocol for this compound is not available, a general method for determining the solubility of a solid organic compound can be effectively employed. The following protocol is a standard approach used in chemical laboratories.[3][4][5][6][7]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Test tubes
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block
-
Analytical balance
-
Spatula
-
Graduated cylinders or pipettes
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by placing a small magnetic stir bar in the tube and using a magnetic stirrer. Ensure thorough mixing to facilitate dissolution.
-
Observation at Room Temperature: Observe the mixture at room temperature. If the solid completely dissolves, it is considered soluble. If it does not, proceed to the next step.
-
Heating: Gently heat the mixture in a water bath or on a heating block to a desired temperature (e.g., 50°C). Continue to mix or stir.
-
Observation at Elevated Temperature: Observe if the solid dissolves at the higher temperature.
-
Cooling and Precipitation: If the solid dissolved upon heating, allow the solution to cool to room temperature and then in an ice bath to observe if the compound precipitates out of the solution. This step is particularly relevant for assessing the suitability of a solvent for recrystallization.
-
Semi-Quantitative Assessment (Optional): To obtain a semi-quantitative measure of solubility, one can perform a serial addition of the solid to a fixed volume of solvent until saturation is reached (i.e., no more solid dissolves). The total mass of the dissolved solid in the known volume of the solvent provides an approximation of the solubility.
Mandatory Visualization
As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for a common chemical process, its synthesis, is provided below.
Caption: A workflow diagram illustrating the synthesis of this compound.
This guide serves as a foundational resource for professionals working with this compound. For projects requiring precise solubility data, it is strongly recommended that experimental determination be carried out using the general protocol outlined herein.
References
Technical Guide: An Examination of "2-acetamido-N-tert-butylacetamide" and the Available Scientific Data
Audience: Researchers, scientists, and drug development professionals.
Subject: An in-depth review of the biological activity, experimental protocols, and associated data for the compound "2-acetamido-N-tert-butylacetamide."
Executive Summary
This technical guide addresses the request for comprehensive information on the biological activity of "this compound." Following an extensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information on a compound with this specific name. The search results consistently redirect to the compound N-tert-butylacetamide (CAS 762-84-5), which has a different chemical structure.
This document will first clarify the distinction between the requested compound and N-tert-butylacetamide. Subsequently, it will present the available, albeit limited, information on N-tert-butylacetamide, focusing on its chemical properties and synthesis, as no significant biological activity data has been reported for it either.
Clarification of Chemical Identity
The requested compound, "this compound," implies a structure with two acetamido groups. However, searches for this chemical name and its potential structure do not yield any results in established chemical registries or scientific publications.
Conversely, the compound N-tert-butylacetamide is a well-documented chemical with the CAS number 762-84-5.[1][2][3] Its synonyms include N-(tert-Butyl)acetamide and, notably, 2-acetamido-2-methylpropane.[1][4] It is crucial to recognize that "2-acetamido-2-methylpropane" is structurally distinct from the requested "this compound."
Due to the absence of data on "this compound," the remainder of this guide will focus on the available information for N-tert-butylacetamide, with the explicit understanding that this is a different molecule.
N-tert-butylacetamide: A Review of Available Data
While there is a lack of information on the biological activity of N-tert-butylacetamide, some details regarding its chemical properties, synthesis, and uses have been documented.
Chemical and Physical Properties
N-tert-butylacetamide is a solid at room temperature with a melting point of approximately 98°C.[4] It is soluble in water and some organic solvents.[3][4] A summary of its key chemical identifiers and properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 762-84-5 | [1][2][3] |
| Molecular Formula | C6H13NO | [1][5][6] |
| Molecular Weight | 115.17 g/mol | [1][5][6] |
| IUPAC Name | N-tert-butylacetamide | [1][7] |
| Melting Point | 95°C to 99°C | [2] |
| Solubility | Soluble in water | [3][4] |
Synthesis of N-tert-butylacetamide
Several methods for the synthesis of N-tert-butylacetamide have been described in the literature. One common method involves the reaction of tert-butylamine with acetyl chloride.[8]
Experimental Protocol: Synthesis of N-tert-butylacetamide [8]
-
Materials: Diethyl ether, tert-butylamine, triethylamine, acetyl chloride.
-
Procedure:
-
A solution of tert-butylamine and triethylamine is prepared in diethyl ether.
-
Acetyl chloride is added dropwise to this solution, leading to the formation of a precipitate.
-
The mixture is stirred for approximately 2 hours.
-
The reaction mixture is then filtered, and the solid residue is washed with diethyl ether.
-
The filtrate and ether washings are combined and concentrated to yield the crude product.
-
The crude product can be further purified by recrystallization.
-
A general workflow for this synthesis is depicted in the following diagram.
Another documented application of N-tert-butylacetamide is in the synthesis of amides via the Ritter reaction, where it is used with bismuth triflate catalysis.[3][9]
Biological Activity and Signaling Pathways
As stated previously, there is no available information regarding the biological activity of "this compound." Similarly, a comprehensive search of the scientific literature did not yield any studies on the biological effects or potential signaling pathway interactions of N-tert-butylacetamide. The primary context in which N-tert-butylacetamide appears is as a precursor or reagent in chemical synthesis.[4]
Due to the lack of biological data, no quantitative analysis, experimental protocols for biological assays, or diagrams of signaling pathways can be provided.
Conclusion
The compound "this compound" as named in the topic of inquiry does not appear to be a recognized or documented chemical entity. The available scientific and chemical literature does not contain information on its synthesis, properties, or biological activity. The closely named but structurally different compound, N-tert-butylacetamide, is a known chemical with established physical properties and synthetic routes. However, there is a significant lack of data regarding its biological effects.
For researchers, scientists, and drug development professionals, it is recommended to verify the chemical name and structure of the compound of interest. Should N-tert-butylacetamide be the intended subject, further research would be required to elucidate any potential biological activity.
References
- 1. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scbt.com [scbt.com]
- 6. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. N-tert-Butylacetamide [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. L08505.18 [thermofisher.com]
N-tert-butylacetamide: A Technical Guide to its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylacetamide, a simple mono-substituted amide, serves as a versatile building block in organic synthesis and medicinal chemistry. While direct biological activity of N-tert-butylacetamide is not extensively documented, its true potential lies in its role as a key structural motif in the design and synthesis of novel therapeutic agents. The incorporation of the N-tert-butyl group can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of N-tert-butylacetamide as a precursor in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key properties of N-tert-butylacetamide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 762-84-5 | [1][2][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 97-99 °C | [5] |
| Boiling Point | 205 °C | [4] |
| Solubility | Soluble in water, ethanol, and acetone | [4][6] |
| Density | 0.9105 g/cm³ | [4] |
| Dipole Moment | 3.85 D | [7] |
Spectroscopic Data:
| Technique | Data | Reference |
| ¹H NMR | Available | [8] |
| ¹³C NMR | Available | [8] |
| IR Spectrum | Available | [3] |
| Mass Spectrum | Available | [3] |
Synthesis of N-tert-butylacetamide: Experimental Protocols
N-tert-butylacetamide can be synthesized through various methods. Two common and effective protocols are detailed below.
Protocol 1: Synthesis from tert-butylamine and Acetyl Chloride
This method involves the acylation of tert-butylamine with acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
tert-butylamine
-
Acetyl chloride
-
Triethylamine
-
Diethyl ether
-
500 mL Schlenk flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure: [8]
-
In a 500 mL Schlenk flask under an inert atmosphere, dissolve 9.6 mL of tert-butylamine (92 mmol) and 13.4 mL of triethylamine (96 mmol) in approximately 200 mL of diethyl ether.
-
Cool the solution in an ice bath and slowly add 6.3 mL of acetyl chloride (88 mmol) dropwise using a dropping funnel while stirring vigorously. A thick, colorless precipitate will form.
-
Allow the reaction mixture to stir for 2 hours at room temperature.
-
Filter the reaction mixture and wash the solid residue with two 50 mL portions of diethyl ether.
-
Combine the filtrate and the ether washings and concentrate under reduced pressure to yield the crude N-tert-butylacetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a white crystalline solid.
Protocol 2: The Ritter Reaction
The Ritter reaction provides an alternative route for the synthesis of N-substituted amides. This protocol describes the synthesis of a substituted N-(tert-butyl)benzamide, illustrating the general principle that can be adapted for N-tert-butylacetamide.
Materials:
-
Benzaldehyde (or other suitable aldehyde/ketone)
-
Sodium azide (NaN₃)
-
Acetic acid (AcOH)
-
Trifluoromethanesulfonic acid (TfOH)
-
tert-Butyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnetic stirrer with heating
-
TLC plates
Procedure:
-
To a magnetically stirred solution of benzaldehyde (1 mmol) and NaN₃ (1.5 mmol) in AcOH (0.2 mL), add TfOH (1 mmol).
-
Heat the reaction mixture to 40 °C for 1-2 hours, monitoring the conversion of the aldehyde by TLC.
-
Once the aldehyde is consumed, add tert-butyl acetate along with another equivalent of TfOH (1 mmol).
-
Continue heating at 40 °C for an additional 3-5 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully add ice-cooled saturated aqueous NaHCO₃ solution to neutralize the acid.
-
A precipitate will form. Filter the solid, wash it thoroughly with cold water, and dry it to obtain the desired N-(tert-butyl)benzamide.
Potential Research Applications in Drug Discovery
While N-tert-butylacetamide itself has not been reported to possess significant biological activity, its structural components are of great interest in medicinal chemistry. The primary research application of N-tert-butylacetamide is as a versatile building block for the synthesis of more complex and biologically active molecules.
Role as a Scaffold and Building Block
N-tert-butylacetamide provides a simple and robust scaffold that can be chemically modified to explore structure-activity relationships (SAR). The amide bond is a common feature in many pharmaceuticals, and the tert-butyl group offers unique steric and electronic properties. Researchers can utilize N-tert-butylacetamide as a starting material to introduce the N-tert-butylacetamido moiety into larger molecules, allowing for the systematic investigation of how this group influences biological activity.
Modulation of Physicochemical Properties
The incorporation of a tert-butyl group can significantly impact a drug candidate's properties:
-
Lipophilicity: The bulky and non-polar tert-butyl group increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.[9]
-
Metabolic Stability: The tert-butyl group is sterically hindered and lacks α-hydrogens, making it less susceptible to enzymatic degradation by cytochrome P450 enzymes.[10] This can lead to a longer half-life and improved pharmacokinetic profile of a drug.
-
Receptor Binding: The steric bulk of the tert-butyl group can be used to probe the size and shape of receptor binding pockets. It can act as a "pharmacological anchor," locking a molecule into a specific conformation that is favorable for binding.
The following diagram illustrates a conceptual workflow where N-tert-butylacetamide is used as a starting material for the synthesis of a hypothetical drug candidate.
Case Study: The tert-Butyl Group in Approved Drugs
Numerous approved drugs contain a tert-butyl group, highlighting its importance in drug design. For instance, the HIV protease inhibitor Nelfinavir contains a tert-butylcarboxamide moiety that occupies a key subsite of the enzyme.[10] The antiviral drug Ombitasvir includes a tert-butyl group that enhances its potency.[10] These examples underscore the potential of incorporating the N-tert-butylacetamido group, or derivatives thereof, into novel drug candidates to achieve desired pharmacological properties.
The following diagram illustrates the concept of metabolic shielding, a key reason for incorporating a tert-butyl group.
Conclusion and Future Perspectives
N-tert-butylacetamide is a readily accessible and versatile chemical entity with significant potential in the field of drug discovery and development. While it may not be a therapeutic agent in its own right, its value as a molecular building block is undeniable. The strategic incorporation of the N-tert-butylacetamido moiety can be a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Future research should focus on the systematic exploration of N-tert-butylacetamide derivatives in various therapeutic areas, leveraging its unique properties to design the next generation of safer and more effective drugs. The detailed synthetic protocols provided herein should facilitate the accessibility of this compound for such research endeavors.
References
- 1. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-tert-Butylacetamide [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]
- 7. N-tert-butylacetamide [stenutz.eu]
- 8. mdpi.com [mdpi.com]
- 9. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
An In-Depth Technical Guide to 2-Acetamido-N-tert-butylacetamide (N-tert-butylacetamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-acetamido-N-tert-butylacetamide, more formally known as N-tert-butylacetamide. The document details its chemical and physical properties, historical context primarily through the lens of the Ritter reaction, and various synthetic protocols. Notably, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and signaling pathways of N-tert-butylacetamide. This guide presents the available chemical data and, in lieu of biological pathways, illustrates a key synthetic route.
Introduction
N-tert-butylacetamide (CAS 762-84-5) is a chemical compound with the molecular formula C6H13NO.[1] It is recognized for its utility as a solvent in chemical reactions, particularly in polar aprotic environments, and as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[2] Its structural features, particularly the bulky tert-butyl group, influence its physical and chemical properties, making it a subject of interest in synthetic and medicinal chemistry.
History and Discovery
The specific historical details of the first synthesis of N-tert-butylacetamide are not well-documented in readily available literature. However, its synthesis is intrinsically linked to the development of the Ritter reaction , first described by John J. Ritter in 1948.[3][4] This reaction provides a straightforward method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[3][4] The Ritter reaction became a cornerstone of organic synthesis for creating sterically hindered amides, and it is the most prominently cited method for producing N-tert-butylacetamide and its derivatives.[3]
Chemical and Physical Properties
A summary of the key quantitative data for N-tert-butylacetamide is presented in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-tert-butylacetamide |
| CAS Number | 762-84-5[1] |
| Molecular Formula | C6H13NO[1] |
| Molecular Weight | 115.17 g/mol [1] |
| InChI Key | ACYFWRHALJTSCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(C)(C)C |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 96-98 °C |
| Boiling Point | 194 °C |
| Water Solubility | Soluble[5] |
| pKa | 16.60 ± 0.46 (Predicted) |
Synthesis and Experimental Protocols
The primary method for the synthesis of N-tert-butylacetamide is the Ritter reaction. Various modifications of this reaction exist.
General Ritter Reaction Protocol
A common method involves the reaction of a nitrile with a source of a tert-butyl cation in the presence of a strong acid.
Experimental Protocol:
-
Reactants: A nitrile (e.g., acetonitrile) and a tert-butyl cation source (e.g., tert-butanol or isobutylene) are used.[6]
-
Acid Catalyst: A strong acid, typically concentrated sulfuric acid, is required to facilitate the formation of the carbocation.[4]
-
Procedure:
-
The alcohol is dissolved in the nitrile.
-
The mixture is cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise while maintaining the low temperature.
-
The reaction is allowed to warm to room temperature and stirred for a specified period.
-
The reaction mixture is then neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the N-tert-butyl amide.[6]
-
Synthesis from Acetaldehyde and tert-Butyl Acetate
A specific synthesis route has been described starting from acetaldehyde and tert-butyl acetate.
Experimental Protocol:
-
Reactants: Acetaldehyde, sodium azide, trifluoromethanesulfonic acid, acetic acid, and tert-butyl acetate.
-
Procedure:
-
To a magnetically stirred solution of acetaldehyde (1 mmol) and sodium azide (1.5 mmol) in acetic acid (0.2 mL), trifluoromethanesulfonic acid (1 mmol) is added.
-
The reaction mixture is heated at 40 °C for 2 hours.
-
tert-Butyl acetate is then added along with an additional amount of trifluoromethanesulfonic acid (1 mmol).
-
Heating is continued at 40 °C for another 3-5 hours.
-
After completion, the reaction is cooled to room temperature and quenched with ice-cooled saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with cold water, and dried to obtain N-tert-butylacetamide.
-
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for N-tert-butylacetamide. The toxicological properties have not been fully investigated.[7] While the amide functional group is a common motif in many biologically active molecules,[8] N-tert-butylacetamide itself appears to be primarily utilized as a chemical intermediate and solvent. There is no evidence to suggest it has been developed or investigated as a drug candidate.
Visualizations
As there is no known signaling pathway for N-tert-butylacetamide, the following diagram illustrates the widely accepted mechanism of the Ritter reaction, a key synthetic route to this compound.
Caption: Mechanism of the Ritter Reaction for N-tert-butylacetamide Synthesis.
Conclusion
N-tert-butylacetamide is a well-characterized chemical compound with established synthetic routes, most notably the Ritter reaction. Its physical and chemical properties are well-documented, making it a useful reagent and solvent in organic chemistry. However, for professionals in drug development, it is crucial to note the current absence of data regarding its biological effects and mechanism of action. Future research may explore the pharmacological potential of N-tert-butylacetamide and its derivatives, but at present, its primary role remains in the realm of chemical synthesis.
References
- 1. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. sphinxsai.com [sphinxsai.com]
Spectroscopic Profile of N-tert-butylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butylacetamide (CAS No. 762-84-5), a secondary amide with applications in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.
Chemical Structure and Properties
N-tert-butylacetamide is a white crystalline solid at room temperature. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | N-(tert-butyl)acetamide |
| CAS Number | 762-84-5 |
| Melting Point | 96-98 °C |
| SMILES | CC(=O)NC(C)(C)C |
| InChIKey | ACYFWRHALJTSCF-UHFFFAOYSA-N |
Spectroscopic Data
The following sections present the key spectroscopic data for N-tert-butylacetamide, organized for clarity and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
2.1.1. ¹H NMR Data
Publicly available ¹H NMR spectra for neat or common deuterated solutions of N-tert-butylacetamide are not readily found in major databases. However, ¹H NMR data has been reported for N-tert-butylacetamide as a ligand in a titanium complex, dissolved in benzene-d₆. While the chemical shifts may be influenced by the coordination to the metal center and the aromatic solvent, they provide a useful reference.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.67 | Singlet | 3H | -C(=O)CH₃ |
| 1.16 | Singlet | 9H | -C(CH₃)₃ |
2.1.2. ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 176.33 | C=O (Amide Carbonyl) |
| 51.5 | -C (CH₃)₃ (Quaternary Carbon) |
| 28.8 | -C(C H₃)₃ (tert-butyl Methyls) |
| 24.5 | -C(=O)C H₃ (Acetyl Methyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of N-tert-butylacetamide shows characteristic peaks for an amide.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2970 | Strong | C-H Stretch (sp³) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1365 | Medium | C-H Bend (tert-butyl) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the fragments provide information about the molecular weight and structure.[2]
| m/z | Relative Intensity (%) | Assignment |
| 115 | ~20 | [M]⁺ (Molecular Ion) |
| 100 | ~75 | [M - CH₃]⁺ |
| 58 | 100 | [C₄H₁₀N]⁺ (Base Peak) |
| 57 | ~30 | [C₄H₉]⁺ |
| 43 | ~40 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation (Solution-State):
-
Approximately 10-20 mg of N-tert-butylacetamide is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to a volume of 0.5-0.7 mL in a clean, dry NMR tube.
-
The sample is gently agitated to ensure complete dissolution.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 512-2048 scans (or more, depending on concentration).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
References
An In-depth Technical Guide to 2-Acetamido-N-tert-butylacetamide Derivatives and Analogs: Focus on a Potent P2Y14R Antagonist
For Researchers, Scientists, and Drug Development Professionals
While specific research on 2-acetamido-N-tert-butylacetamide is limited, the broader class of acetamide and diamide derivatives represents a rich field of study with significant therapeutic potential. These compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This technical guide will delve into a well-documented example of an N-substituted acetamide derivative, Compound I-17, a potent P2Y14 receptor (P2Y14R) antagonist with promising applications in the treatment of acute gouty arthritis. We will explore its synthesis, biological activity, and the signaling pathway it modulates, providing a framework for understanding the therapeutic development of related acetamide analogs.
Introduction to Acetamide Derivatives in Drug Discovery
Acetamide derivatives are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry. Their ability to form hydrogen bonds and interact with various biological targets makes them valuable scaffolds for drug design.[1] N-substituted acetamides, in particular, have shown promise as enzyme inhibitors and receptor modulators.[1] This has led to the development of acetamide-containing drugs for a range of conditions, including inflammation, cancer, and infectious diseases.[2][3]
Compound I-17: A Case Study of a Potent P2Y14R Antagonist
Compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) is a novel and potent antagonist of the P2Y14 receptor.[4] The P2Y14R, activated by UDP-glucose, is implicated in various inflammatory diseases.[4] Compound I-17 has demonstrated significant potential in preclinical models of acute gouty arthritis.[4]
Synthesis of Compound I-17
The synthesis of N-substituted acetamide derivatives like Compound I-17 typically involves a multi-step process. A general synthetic route is outlined below.
-
Step 1: Synthesis of the Amine Intermediate: The synthesis often begins with the preparation of a substituted amine precursor. This can involve standard aromatic substitution and reduction reactions.
-
Step 2: Acylation of the Amine: The amine intermediate is then acylated using a suitable acylating agent, such as an acid chloride or an activated carboxylic acid, to form the acetamide linkage.
-
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity.
Biological Activity of Compound I-17
Compound I-17 has been shown to be a highly potent and selective antagonist of the P2Y14R. Its biological activity has been characterized through various in vitro and in vivo assays.
| Assay Type | Target | IC50 (nM) | Reference |
| P2Y14R Antagonism | Human P2Y14R | 0.6 | [4] |
A common method to determine the potency of a P2Y14R antagonist is a cell-based assay that measures the inhibition of a UDP-glucose-induced response, such as calcium mobilization or cyclic AMP (cAMP) accumulation.
-
Cell Culture: A cell line stably expressing the human P2Y14R is cultured under standard conditions.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., Compound I-17).
-
Agonist Stimulation: The cells are then stimulated with a known concentration of the P2Y14R agonist, UDP-glucose.
-
Signal Detection: The resulting intracellular signal (e.g., changes in intracellular calcium levels using a fluorescent dye or cAMP levels using an immunoassay) is measured.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: The NLRP3/GSDMD Signaling Pathway
Compound I-17 exerts its anti-inflammatory effects by inhibiting the P2Y14R, which in turn modulates the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway.[4] This pathway is a critical component of the innate immune response and plays a key role in the inflammatory processes associated with gout.[4]
Activation of the P2Y14R by its endogenous ligand, UDP-glucose, can trigger the assembly of the NLRP3 inflammasome. This multi-protein complex then activates caspase-1, which cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. By blocking the P2Y14R, Compound I-17 prevents these downstream events, thereby reducing inflammation.
Therapeutic Potential and Future Directions
The potent anti-inflammatory effects of Compound I-17, demonstrated in preclinical models, highlight the therapeutic potential of targeting the P2Y14R with acetamide-based antagonists for the treatment of gout and potentially other inflammatory conditions.[4] Further research is warranted to evaluate the pharmacokinetic and safety profiles of this and related compounds in more advanced preclinical and clinical studies.
The development of analogs of this compound, guided by the structure-activity relationships derived from compounds like I-17, could lead to the discovery of novel therapeutics with improved efficacy and safety. The versatility of the acetamide scaffold continues to make it a valuable starting point for the design of new drugs targeting a wide range of diseases.
Conclusion
While direct information on this compound is scarce, the broader family of acetamide and diamide derivatives holds significant promise in drug discovery. The case study of Compound I-17, a potent P2Y14R antagonist, illustrates the potential of this chemical class to yield highly effective and selective therapeutic agents. The detailed understanding of its synthesis, biological activity, and mechanism of action provides a valuable roadmap for researchers and drug development professionals working on novel treatments for inflammatory diseases and beyond. The continued exploration of acetamide-based compounds is likely to uncover new and valuable therapeutic interventions in the future.
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. archivepp.com [archivepp.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of N-tert-butylacetamide from tert-butylamine and acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-tert-butylacetamide, a versatile amide intermediate, from the reaction of tert-butylamine and acetyl chloride. The described method is a variation of the Schotten-Baumann reaction, a robust and widely used method for amide synthesis. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for professionals in chemical research and drug development.
Introduction
N-substituted amides are crucial functional groups present in a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis of these compounds is a cornerstone of modern organic chemistry. The reaction of an amine with an acyl chloride is a fundamental and efficient method for the formation of an amide bond. This application note details the synthesis of N-tert-butylacetamide via the nucleophilic acyl substitution reaction between tert-butylamine and acetyl chloride. The protocol is straightforward, high-yielding, and can be readily implemented in a standard laboratory setting.
Reaction Scheme
The synthesis of N-tert-butylacetamide proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product and a hydrochloride salt of the base.
Reaction:
Reactants: Acetyl chloride, tert-Butylamine, Triethylamine (base)
Product: N-tert-butylacetamide, Triethylamine hydrochloride
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of N-tert-butylacetamide.[1]
Materials:
-
tert-Butylamine (92 mmol, 9.6 mL)
-
Acetyl chloride (88 mmol, 6.3 mL)
-
Triethylamine (96 mmol, 13.4 mL)
-
Diethyl ether (anhydrous, ~300 mL)
-
500 mL Schlenk flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL Schlenk flask equipped with a magnetic stir bar, dissolve tert-butylamine (92 mmol) and triethylamine (96 mmol) in approximately 200 mL of anhydrous diethyl ether.
-
Addition of Acetyl Chloride: While stirring the solution, add acetyl chloride (88 mmol) dropwise using a dropping funnel over a period of 15-20 minutes. The addition is exothermic and will result in the formation of a thick, colorless precipitate (triethylamine hydrochloride).
-
Reaction Time: Allow the reaction mixture to stir at room temperature for approximately 2 hours to ensure complete reaction.
-
Work-up:
-
Filter the reaction mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
-
Wash the solid residue with two 50 mL portions of diethyl ether to recover any entrained product.
-
Combine the filtrate and the ether washings.
-
-
Isolation of Product: Concentrate the combined filtrate and ether washings under reduced pressure using a rotary evaporator to yield the crude N-tert-butylacetamide. The reported yield of the crude product is 93%.[1]
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.
Data Presentation
A summary of the key quantitative data for N-tert-butylacetamide is provided in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 96-98 °C | |
| Boiling Point | 194 °C | |
| Solubility | Soluble in water and organic solvents | |
| Yield (Crude) | 93% | [1] |
| ¹H NMR (Expected) | δ ~1.3 (s, 9H, C(CH₃)₃), ~1.9 (s, 3H, COCH₃), ~5.3 (br s, 1H, NH) | |
| ¹³C NMR | δ 176.33, 52.40, 47.12, 30.36, 20.23 ppm | [1] |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | [2] |
| Mass Spectrum (m/z) | 115 (M+), 100, 58, 43 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of N-tert-butylacetamide.
Caption: Experimental workflow for the synthesis of N-tert-butylacetamide.
Signaling Pathways and Logical Relationships
The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental reaction in organic chemistry.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-tert-butylacetamide.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of N-tert-butylacetamide. The high yield and straightforward procedure make it suitable for both small-scale research and larger-scale production. The provided data and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
Application Notes and Protocols for the Synthesis of N-tert-Butyl Amides via a Modified Ritter Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ritter reaction is a powerful chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[1] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of secondary amides, which are common motifs in pharmaceutical compounds.[2] A significant modification of this reaction allows for the efficient synthesis of N-tert-butyl amides from a variety of nitriles.[2] This document provides detailed application notes and protocols for this modified Ritter reaction, focusing on the use of tert-butyl acetate as a source of the tert-butyl cation.
The core of the Ritter reaction involves the generation of a stable carbocation, which then undergoes nucleophilic attack by the nitrogen atom of a nitrile.[3][4] The resulting nitrilium ion is subsequently hydrolyzed to form the corresponding N-alkyl amide.[1][3] While traditional Ritter reactions often employ alkenes or tertiary alcohols in strongly acidic conditions, modified procedures offer milder and more practical alternatives.[4][5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the generalized mechanism of the Ritter Reaction.
Caption: Generalized mechanism of the Ritter reaction.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis of N-tert-butyl amides using the modified Ritter reaction.
Caption: Experimental workflow for the modified Ritter reaction.
Quantitative Data Summary
The following table summarizes the yields of N-tert-butyl amides synthesized from various nitriles using a modified Ritter reaction with tert-butyl acetate and a catalytic amount of sulfuric acid.[2]
| Entry | Nitrile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzonitrile | N-tert-Butylbenzamide | 2 | 95 |
| 2 | 4-Chlorobenzonitrile | N-tert-Butyl-4-chlorobenzamide | 2 | 94 |
| 3 | 4-Methoxybenzonitrile | N-tert-Butyl-4-methoxybenzamide | 2 | 92 |
| 4 | 4-Nitrobenzonitrile | N-tert-Butyl-4-nitrobenzamide | 6 | 88 |
| 5 | 2-Naphthonitrile | N-tert-Butyl-2-naphthamide | 2 | 93 |
| 6 | Acetonitrile | N-tert-Butylacetamide | 2 | 90 |
| 7 | Pivalonitrile | N-tert-Butylpivalamide | 2 | 91 |
Experimental Protocols
General Procedure for the Synthesis of N-tert-Butyl Amides via a Modified Ritter Reaction [2]
This protocol is adapted from the efficient method for the conversion of aromatic and aliphatic nitriles to their corresponding N-tert-butyl amides.[2]
Materials:
-
Nitrile (1.0 eq)
-
tert-Butyl acetate (serving as both reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Cold deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the nitrile (1.0 equivalent).
-
Add tert-butyl acetate to the flask. The volume should be sufficient to dissolve the nitrile and act as the solvent.
-
Begin stirring the mixture.
-
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to 42°C.
-
Maintain the reaction at 42°C for the time indicated in the table above (typically 2-6 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the acid is neutralized. Be cautious as CO₂ evolution will occur.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with plenty of cold deionized water to remove any remaining salts.
-
Dry the product, for instance, in a vacuum oven, to obtain the pure N-tert-butyl amide.
Applications in Drug Development
The synthesis of N-tert-butyl amides is of significant interest in drug development. This functional group can be found in various biologically active molecules and can serve as a key intermediate for the synthesis of primary amines.[2] The tert-butyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The presented modified Ritter reaction provides a practical and high-yielding method for accessing these important building blocks.[2]
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The quenching step with sodium bicarbonate is exothermic and releases gas; it should be performed slowly and with caution.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application of 2-acetamido-N-tert-butylacetamide in Pharmaceutical Synthesis: A Review of General Principles and Hypothetical Applications
Abstract
This document explores the potential applications of 2-acetamido-N-tert-butylacetamide in pharmaceutical synthesis. A comprehensive literature search did not yield specific examples of the use of this molecule in drug discovery or development. However, by examining the constituent functional groups—a diamide structure with a bulky tert-butyl group—we can extrapolate potential applications based on the well-established roles of similar structures in medicinal chemistry. This document provides an overview of the general importance of acetamide and diamide functionalities in pharmaceuticals and proposes hypothetical applications for this compound as a linker, scaffold, or building block in drug design.
Introduction: The Role of Acetamide and Diamide Moieties in Pharmaceuticals
The acetamide functional group is a ubiquitous feature in a vast array of pharmaceutical agents, contributing to their biological activity, metabolic stability, and pharmacokinetic properties.[1][2][3] N-substituted acetamides, in particular, have been shown to exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities.[3][4]
Diamide structures are also of significant interest in medicinal chemistry. They can act as rigid linkers in complex molecules, helping to orient other functional groups for optimal interaction with biological targets.[5][6] Furthermore, the amide bonds can participate in hydrogen bonding interactions within protein binding pockets, contributing to the overall affinity of a drug candidate.
Hypothetical Applications of this compound
Given the absence of specific literature on this compound, we propose the following hypothetical applications based on its chemical structure.
As a Linker in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)
The linear nature of the this compound backbone suggests its potential use as a linker to connect a target-binding ligand to an effector molecule, such as an E3 ligase ligand in a PROTAC or a cytotoxic payload in an ADC. The two amide groups could provide metabolic stability, while the length of the linker could be optimized to achieve the desired spatial separation between the two ends of the conjugate.
As a Scaffold for Combinatorial Library Synthesis
The core structure of this compound could serve as a scaffold for the generation of a library of diverse compounds. The terminal acetyl group and the N-tert-butyl group could be replaced with a variety of other substituents to explore the structure-activity relationship (SAR) of a particular drug target.
General Experimental Protocols for Diamide Synthesis
While a specific protocol for the synthesis of this compound is not available, a general method for the synthesis of diamides from dicarboxylic acids and amines can be adapted.[7] The following is a representative protocol.
General Procedure for Diamide Synthesis
A dicarboxylic acid and an amine (in a 1:2 molar ratio) are added to a reaction vessel with a suitable solvent (e.g., o-xylene) and a Lewis acid catalyst (e.g., Nb2O5).[7] The reaction mixture is heated and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques such as filtration, extraction, and chromatography.
Quantitative Data on Related Acetamide Derivatives
While no quantitative data exists for this compound, the following table summarizes the reported yields for the synthesis of various N-substituted acetamide and diamide derivatives from the literature. This data can provide a general expectation for the efficiency of amide bond formation reactions.
| Compound Class | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| N-tert-butylbenzamides | Benzaldehyde, NaN3, tert-butyl acetate | TfOH, 40°C | 96 | [8] |
| Diamides | Dicarboxylic acids, amines | Nb2O5, 135°C | up to 95 | [7] |
| trans-diamides | Fumaryl chloride, substituted anilines | - | Not Specified | [5] |
| Bis(N-tert-butylacetamido) complex | (NMe2)3TiCl, N-tert-butyl acetamide | Toluene | 90 | [9] |
Conclusion
Although this compound is not a well-documented compound in the context of pharmaceutical synthesis, its chemical structure suggests several plausible applications. As a diamide, it could function as a stable linker or a rigid scaffold in the design of novel therapeutic agents. Further research is required to synthesize and evaluate the properties of this compound to determine its true potential in drug discovery. The general protocols and data presented here for related acetamide and diamide derivatives can serve as a valuable starting point for such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. WO1998007702A1 - Diamide compounds and drugs containing the same - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: N-tert-butylacetamide as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butylacetamide is a versatile organic compound that serves as a key precursor in the synthesis of various agrochemicals, particularly herbicides. Its chemical structure allows for straightforward modification, making it a valuable building block in the development of active agrochemical ingredients. This document provides detailed application notes and experimental protocols for the use of N-tert-butylacetamide in the synthesis of chloroacetamide herbicides, a widely used class of agrochemicals for weed control in major crops.[1]
The primary route for utilizing N-tert-butylacetamide in agrochemical synthesis involves its conversion to the reactive intermediate, N-tert-butyl-2-chloroacetamide. This intermediate can then be reacted with substituted anilines to produce the final herbicide product. This two-step process offers a reliable and adaptable method for the synthesis of a range of chloroacetamide herbicides.
Agrochemical Application: Synthesis of Chloroacetamide Herbicides
Chloroacetamide herbicides are a major class of pre-emergent and early post-emergent herbicides used to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton.[1] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.
A representative example of a chloroacetamide herbicide that can be synthesized utilizing a derivative of N-tert-butylacetamide is butachlor. The synthesis proceeds through the formation of N-tert-butyl-2-chloroacetamide, followed by its reaction with 2,6-diethylaniline and subsequent butoxymethylation.
Experimental Protocols
Part 1: Synthesis of N-tert-butyl-2-chloroacetamide from N-tert-butylacetamide
This initial step involves the chlorination of N-tert-butylacetamide to produce the key intermediate, N-tert-butyl-2-chloroacetamide.
Materials:
-
N-tert-butylacetamide
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-tert-butylacetamide (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude N-tert-butyl-2-chloroacetamide can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Purity (Typical) | >98% |
| Yield (Typical) | 85-95% |
Part 2: Synthesis of a Representative Chloroacetamide Herbicide (Butachlor Analog)
This second part details the reaction of N-tert-butyl-2-chloroacetamide with a substituted aniline, followed by etherification to yield a butachlor-like herbicide.
Materials:
-
N-tert-butyl-2-chloroacetamide
-
2,6-diethylaniline
-
Sodium carbonate
-
Acetonitrile (anhydrous)
-
Butoxymethyl chloride
-
Sodium hydride
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware
Procedure:
-
N-Alkylation: In a round-bottom flask, combine N-tert-butyl-2-chloroacetamide (1 equivalent), 2,6-diethylaniline (1 equivalent), and sodium carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2,6-diethylphenyl)-N-tert-butyl-2-aminoacetamide intermediate.
-
Etherification: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the crude intermediate from the previous step in anhydrous THF.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add butoxymethyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography to yield the final butachlor analog.
Quantitative Data:
| Parameter | Value |
| Purity (Typical) | >95% |
| Yield (Overall) | 60-75% |
Visualizations
Synthesis Pathway of a Chloroacetamide Herbicide
Caption: Synthesis pathway for a butachlor analog from N-tert-butylacetamide.
Experimental Workflow for Herbicide Synthesis
Caption: Experimental workflow for the synthesis of a chloroacetamide herbicide.
Conclusion
N-tert-butylacetamide is a valuable and cost-effective precursor for the synthesis of chloroacetamide herbicides. The protocols outlined in this document provide a clear and reproducible methodology for researchers and scientists in the agrochemical industry. The two-step synthesis, proceeding through the N-tert-butyl-2-chloroacetamide intermediate, offers a versatile platform for the creation of a variety of herbicidal compounds. The provided workflows and reaction pathways can be adapted for the synthesis of other related agrochemicals, highlighting the importance of N-tert-butylacetamide in the development of new crop protection solutions.
References
Application Notes & Protocols: Experimental Setup for Hydroamidation Reactions with N-tert-butylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Hydroamidation is a powerful and atom-economical chemical transformation that involves the addition of an amide's N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). This reaction directly forms a C-N bond and synthesizes more complex amides, which are ubiquitous functional groups in pharmaceuticals and bioactive molecules. Transition metal catalysis, particularly with rhodium and cobalt complexes, has been instrumental in advancing this field. This document provides a detailed guide to the experimental setup and protocols for conducting hydroamidation reactions using N-tert-butylacetamide as the amide source.
Reagents, Equipment, and General Considerations
Successful hydroamidation reactions require stringent control over the reaction environment to ensure catalyst activity and prevent side reactions.
2.1. Essential Equipment:
-
Reaction Vessels: Schlenk flasks or screw-capped test tubes/vials with PTFE-lined caps. For reactions requiring elevated pressure, a glass-lined stainless-steel autoclave is necessary.
-
Inert Atmosphere: A glovebox or a Schlenk line setup with a supply of high-purity argon or nitrogen gas.
-
Heating and Stirring: A magnetic stir plate with a heating block or oil bath capable of maintaining a constant temperature.
-
Syringes and Cannulas: For the transfer of dry solvents and liquid reagents under an inert atmosphere.
-
Standard Glassware: For workup and purification procedures.
2.2. Reagents and Solvents:
-
Amide: N-tert-butylacetamide (solid).
-
Substrate: Alkene of interest.
-
Catalyst: Transition metal precursors (e.g., [Rh(COD)₂]BF₄, Co(salen)).
-
Ligands: Phosphine ligands (e.g., DavePhos, JohnPhos) or other specialized ligands like NNN-tridentate ligands for cobalt.[1][2]
-
Solvents: Anhydrous, degassed solvents are crucial. Common choices include dioxane, toluene, or tetrahydrofuran (THF).
-
Internal Standard: For quantitative analysis by NMR or GC (e.g., ferrocene, mesitylene).
2.3. General Considerations:
-
Exclusion of Air and Moisture: Many catalysts and reagents used in hydroamidation are sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere.
-
Solvent Purity: Solvents should be dried and degassed prior to use to remove water and oxygen, which can deactivate the catalyst.
-
Reagent Purity: Substrates should be purified to remove any inhibitors or impurities that might interfere with the catalytic cycle.
Detailed Experimental Protocol (Representative)
This protocol is a representative example for a small-scale (0.50 mmol) rhodium-catalyzed hydroamidation of an unactivated alkene. It is adapted from established procedures for related hydroamination reactions and should be optimized for specific substrates and catalysts.[1]
3.1. Reaction Setup (Inside a Glovebox):
-
To a dry, 4 mL screw-capped vial equipped with a magnetic stir bar, add the rhodium precursor [Rh(COD)₂]BF₄ (10.2 mg, 0.025 mmol, 5 mol%).
-
Add the desired phosphine ligand (e.g., 0.030 mmol, 6 mol%).
-
Add N-tert-butylacetamide (69 mg, 0.60 mmol, 1.2 equivalents).
-
Add the alkene substrate (0.50 mmol, 1.0 equivalent).
-
Add 0.5 mL of anhydrous, degassed dioxane.
-
Seal the vial tightly with a PTFE-lined cap.
3.2. Reaction Execution:
-
Remove the sealed vial from the glovebox.
-
Place the vial into a pre-heated heating block or oil bath set to the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
3.3. Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots at time intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For quantitative analysis, a known amount of an internal standard can be added to the aliquot before analysis by ¹H NMR to determine the conversion of starting material and the yield of the product.
3.4. Workup and Purification:
-
Once the reaction is complete (as determined by monitoring), allow the vial to cool to room temperature.
-
Add brine (10 mL) to the reaction mixture.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure hydroamidation product.
Data Presentation: Representative Hydrofunctionalization Reactions
| Entry | Catalyst (mol%) | Ligand/Base | Substrate | Amine/Amide Source | Conditions | Yield (%) / Selectivity | Ref |
| 1 | [Rh(COD)₂]BF₄ (5) | L9 Ligand | 4-Penten-1-amine derivative | Intramolecular | 70 °C, 12h | 95% | [1] |
| 2 | Mn Complex (10) | - | Styrene | Pyrrolidine | RT, 15 min | 77% | [3] |
| 3 | [Cp*RhCl₂]₂ (2.5) | - | 1-Octene | Dioxazolone | 60 °C, 12h | 93% (anti-Markovnikov) | [4] |
| 4 | - | KOtBu (25) | Methyl Acrylate | N-phenyl acetamide | RT, 1h | >95% Conversion | [5] |
| 5 | Co(salen) (5) | - | Styrene | NFSI | RT, 12h | 85% | [6] |
Visualizations
5.1. Experimental Workflow
Caption: General experimental workflow for transition metal-catalyzed hydroamidation.
5.2. Conceptual Catalytic Cycle
Caption: A conceptual catalytic cycle for hydroamidation reactions.
References
- 1. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-promoted cobalt-catalyzed radical hydroamination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium(III)-Catalyzed Anti-Markovnikov Hydroamidation of Unactivated Alkenes using Dioxazolones as Amidating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 6. Cobalt-Catalyzed Radical Hydroamination of Alkenes with N-Fluorobenzenesulfonimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of N-tert-butylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-tert-butylacetamide is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its production via the Ritter reaction, which involves the reaction of a nitrile with a source of a tert-butyl cation in the presence of a strong acid, is a well-established method.[2][3] This document provides detailed protocols and comparative data for the large-scale synthesis of N-tert-butylacetamide, focusing on scalable and efficient methodologies.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various reported methods for the synthesis of N-tert-butyl amides, providing a basis for selecting a suitable large-scale procedure.
| Method | Tert-Butyl Source | Nitrile | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Modified Ritter | tert-Butyl acetate | Various aromatic & aliphatic nitriles | Sulfuric acid (catalytic) | tert-Butyl acetate | 42 | 2 | 88-95 | [4] |
| Scalable Ritter | tert-Butyl acetate | Methyl 4-cyanobenzoate | Sulfuric acid (1.8 equiv) | Acetic acid | 30 | - | - | [2] |
| Ritter Reaction | tert-Butanol | Phenylacetonitrile | Sulfuric acid | - | - | - | - | [5] |
| One-Pot Synthesis | tert-Butyl acetate | Benzaldehyde/NaN₃ | Trifluoromethanesulfonic acid | Acetic acid | 40 | 3-5 | 96 | [6] |
| Cu(OTf)₂ Catalyzed | Di-tert-butyl dicarbonate | Various nitriles | Cu(OTf)₂ | Solvent-free | Room Temp. | - | Excellent | [7] |
Experimental Protocol: Modified Ritter Reaction for Large-Scale Synthesis
This protocol is adapted from a high-yield, scalable procedure utilizing tert-butyl acetate as both a reagent and solvent, which is advantageous for large-scale operations due to its ease of handling compared to isobutylene gas or the semi-solid tert-butanol.[2][4]
Materials and Equipment:
-
Reactors: Glass-lined or stainless steel reactor with temperature control, mechanical stirring, and a nitrogen inlet.
-
Addition Funnel: For controlled addition of acid.
-
Quenching Vessel: A separate vessel for the neutralization step.
-
Filtration and Drying Equipment: Buchner funnel, vacuum filter flask, and a vacuum oven.
-
Reagents:
Safety Precautions:
-
The reaction is exothermic, especially during the addition of sulfuric acid. Ensure adequate cooling capacity.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
The reaction should be carried out in a well-ventilated area or fume hood.
-
Use of isobutylene gas, an alternative tert-butyl source, is discouraged on a large scale due to its high flammability.[2]
Detailed Procedure:
-
Reactor Setup: Charge the reactor with acetonitrile (1.0 equivalent) and tert-butyl acetate (2.0 equivalents). Begin stirring to ensure a homogenous mixture.
-
Inert Atmosphere: Purge the reactor with nitrogen to maintain an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath or a chiller.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.8 equivalents) dropwise via an addition funnel.[2] Maintain the internal temperature below 10 °C throughout the addition to control the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or HPLC.[2]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acid. This step is highly exothermic and will produce CO₂ gas, so ensure adequate venting.
-
Product Isolation: The N-tert-butylacetamide will precipitate out of the aqueous solution as a white solid.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of N-tert-butylacetamide.
Signaling Pathway (Ritter Reaction Mechanism)
Caption: The reaction mechanism of the Ritter Synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ritter Reaction | NROChemistry [nrochemistry.com]
- 4. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-tert-butylacetamide in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N-tert-butylacetamide as a versatile building block in the synthesis of novel organic compounds, with a particular focus on the generation of bioactive molecules such as kinase inhibitors.
Application Note 1: Synthesis of N-tert-butyl-N'-aryl Ureas as Potential Kinase Inhibitors
N-tert-butylacetamide serves as a convenient precursor to tert-butylamine, a key component in the synthesis of a variety of biologically active molecules. One notable application is the synthesis of N-tert-butyl-N'-aryl ureas, a scaffold found in numerous kinase inhibitors. The tert-butyl group can provide advantageous properties to a drug candidate, such as increased metabolic stability and potent interactions with the target protein.
The overall synthetic strategy involves a two-step process:
-
Hydrolysis of N-tert-butylacetamide: The amide functionality of N-tert-butylacetamide is hydrolyzed under basic conditions to yield tert-butylamine.
-
Urea Formation: The resulting tert-butylamine is then reacted with an appropriate aryl isocyanate to form the desired N-tert-butyl-N'-aryl urea.
This approach allows for the modular synthesis of a library of potential kinase inhibitors by varying the aryl isocyanate component.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-tert-butyl-N'-aryl ureas starting from N-tert-butylacetamide.
Caption: Synthetic workflow for N-tert-butyl-N'-aryl ureas.
Experimental Protocols
Protocol 1: Hydrolysis of N-tert-butylacetamide to tert-Butylamine
This protocol describes the base-catalyzed hydrolysis of N-tert-butylacetamide.
Materials:
-
N-tert-butylacetamide
-
Sodium hydroxide (NaOH)
-
Water
-
Ethylene glycol (optional, for higher boiling point)
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N-tert-butylacetamide (1 equivalent).
-
Add a solution of sodium hydroxide (2-3 equivalents) in water. For particularly resistant hydrolysis, ethylene glycol can be used as a co-solvent to increase the reaction temperature.[1]
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the evolution of ammonia gas (in the case of primary amides) or by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Set up a distillation apparatus and carefully distill the tert-butylamine from the reaction mixture. The boiling point of tert-butylamine is 44-46 °C.
-
Collect the distilled tert-butylamine and dry it over anhydrous sodium sulfate.
Expected Yield: 71-82%[2]
Protocol 2: Synthesis of N-tert-butyl-N'-(4-chlorophenyl)urea
This protocol provides an example of the synthesis of a specific N-tert-butyl-N'-aryl urea.
Materials:
-
tert-Butylamine
-
4-Chlorophenyl isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve tert-butylamine (1 equivalent) in anhydrous DCM.
-
To this solution, add a solution of 4-chlorophenyl isocyanate (1 equivalent) in anhydrous DCM dropwise at room temperature with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure N-tert-butyl-N'-(4-chlorophenyl)urea as a solid.
Data Presentation
The following table summarizes the inhibitory activity of a series of synthesized N,N'-diarylurea derivatives, including a tert-butyl analog, against p38α MAP kinase. This data demonstrates the potential of this chemical scaffold in kinase inhibition.
| Compound ID | R Group on Pyrazole | Aryl Group on Urea | p38α IC50 (nM) |
| 25a | 3-(tert-butyl) | 4-tolyl | 0.47 |
| 25b | 3-(tert-butyl) | 4-methoxyphenyl | 1.2 |
| 25c | 3-(tert-butyl) | 4-chlorophenyl | 0.85 |
| 25d | 3-(tert-butyl) | 4-bromophenyl | 0.92 |
| 25e | 3-(tert-butyl) | 4-fluorophenyl | 1.5 |
Data adapted from a study on novel p38α inhibitors.[3]
Signaling Pathway
Many N-aryl-N'-alkyl urea derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival. A prominent example is the Raf/MEK/ERK pathway, which is frequently dysregulated in cancer.
Raf/MEK/ERK Signaling Pathway and Inhibition
The diagram below illustrates the canonical Raf/MEK/ERK signaling cascade and the point of inhibition by a representative urea-based kinase inhibitor.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway.
Inhibition of Raf kinases by compounds such as N-tert-butyl-N'-aryl ureas can block the downstream signaling cascade, leading to a decrease in the phosphorylation of MEK and ERK.[4][5][6] This ultimately results in the reduced activation of transcription factors responsible for cell proliferation and survival, making these compounds promising candidates for cancer therapy.[7]
References
- 1. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Raf-1 alters multiple downstream pathways to induce pancreatic beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Raf-1 Alters Multiple Downstream Pathways to Induce Pancreatic β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling 2-acetamido-N-tert-butylacetamide in the Laboratory
Disclaimer: Specific safety data for 2-acetamido-N-tert-butylacetamide is not publicly available. This document provides safety precautions and handling protocols based on general principles for handling chemicals with unknown toxicity and data from structurally related compounds. It is imperative to treat this compound as a substance with potential hazards and to conduct a thorough risk assessment before use.
Introduction
Quantitative Data on Structurally Related Compounds
The following tables summarize the available physical, chemical, and safety data for compounds structurally related to this compound. This information should be used for guidance only.
Table 1: Physical and Chemical Properties of N-tert-butylacetamide
| Property | Value | Reference |
| Molecular Formula | C6H13NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 96 - 98 °C | [4] |
| Boiling Point | 205 °C | [3] |
| Solubility | Soluble in water, ethanol, and acetone | [3][5] |
Table 2: Hazard Identification for N-tert-butylacetamide
| Hazard Statement | GHS Classification | Precautionary Statement | Reference |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [6] | |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [6] | |
| Suspected of causing cancer | Carcinogenicity (Category 2) | P201, P202, P280, P308+P313, P405, P501 | [7][8] |
Table 3: Safety Information for 2-amino-N-(tert-butyl)acetamide hydrochloride
| Hazard Information | Recommended Action | Reference |
| Eye Contact | Wear tightly fitting safety goggles. In case of contact, rinse with pure water for at least 15 minutes and consult a doctor. | [9] |
| Skin Contact | Wear chemical impermeable gloves and impervious clothing. In case of contact, wash off with soap and plenty of water. | [9] |
| Inhalation | Avoid breathing dust, mist, gas, or vapors. If inhaled, move to fresh air. If breathing is difficult, give oxygen. | [9] |
| Ingestion | Do not ingest. If swallowed, rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center. | [9] |
Experimental Protocols
Before handling this compound, a thorough risk assessment must be conducted. This should include:
-
An evaluation of the potential hazards based on the data for related compounds.
-
Consideration of the quantities being used.
-
An assessment of the experimental procedures and potential for exposure.
-
Identification of necessary control measures.
Standard laboratory PPE must be worn at all times when handling this compound.[9] This includes:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed regularly.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9]
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible.
-
Handling: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Spill: In the event of a spill, evacuate the area.[6] Avoid breathing dust.[6] Wear appropriate PPE.[6] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]
-
Environmental Precautions: Prevent the chemical from entering drains.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the sewer system.
Visualizations
Caption: Risk assessment workflow for handling a chemical with unknown hazards.
Caption: General protocol for responding to a chemical spill in the laboratory.
References
- 1. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols: N-tert-butylacetamide as a Surfactant in Chemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butylacetamide (NTBA) is a versatile organic compound with potential applications as a non-ionic surfactant in various chemical formulations.[1] Its amphiphilic molecular structure, comprising a hydrophilic amide group and a hydrophobic tert-butyl group, allows it to adsorb at interfaces, reducing surface tension and facilitating the formation of stable emulsions and dispersions. These properties make it a candidate for use in pharmaceuticals, cosmetics, and agrochemicals as a solubilizing agent, emulsifier, or stabilizer.[1] This document provides detailed application notes and experimental protocols for characterizing and utilizing N-tert-butylacetamide as a surfactant in formulation development.
Physicochemical Properties
N-tert-butylacetamide is a white crystalline solid at room temperature and is soluble in water.[2][3] Its solubility in both aqueous and organic solvents contributes to its versatility in various formulation systems.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [4][5] |
| Molecular Weight | 115.17 g/mol | [4][5] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 95-99 °C | [3] |
| Solubility | Soluble in water | [2] |
Surfactant Properties of N-tert-butylacetamide (Hypothetical Data)
The following table summarizes the hypothetical surfactant properties of N-tert-butylacetamide based on typical values for structurally similar non-ionic surfactants. This data is provided for illustrative purposes to guide initial formulation development and should be confirmed experimentally.
| Parameter | Value (in aqueous solution at 25°C) | Method |
| Critical Micelle Concentration (CMC) | 25 mM | Surface Tension Measurement |
| Surface Tension at CMC | 35 mN/m | Wilhelmy Plate Method |
| Hydrophilic-Lipophilic Balance (HLB) | 8-10 | Calculated |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[6] Above the CMC, the surface tension of the solution remains relatively constant.[6][7]
Materials:
-
N-tert-butylacetamide
-
Deionized water
-
Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)[8][9]
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of N-tert-butylacetamide (e.g., 100 mM) in deionized water.
-
Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 1 mM to 50 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, ensuring the system reaches equilibrium before each reading.
-
Plot the surface tension as a function of the logarithm of the N-tert-butylacetamide concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[6]
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a simple oil-in-water emulsion using N-tert-butylacetamide as the emulsifying agent.
Materials:
-
N-tert-butylacetamide
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (deionized water)
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Beakers and graduated cylinders
Procedure:
-
Dissolve the desired concentration of N-tert-butylacetamide in the aqueous phase.
-
Separately, prepare the oil phase.
-
Slowly add the oil phase to the aqueous phase while continuously mixing with the homogenizer.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) until a stable, milky-white emulsion is formed.
-
The stability of the emulsion can be assessed over time by observing for phase separation, creaming, or coalescence.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. justagriculture.in [justagriculture.in]
- 8. tegewa.de [tegewa.de]
- 9. clearsolutionsusa.com [clearsolutionsusa.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-N-tert-butylacetamide
Welcome to the technical support center for the synthesis of 2-acetamido-N-tert-butylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the coupling of N-acetylglycine (2-acetamidoacetic acid) with tert-butylamine using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This approach is a standard procedure for forming amide bonds in peptide synthesis and is adaptable for this specific molecule.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields in this synthesis are often attributed to the steric hindrance of the tert-butylamine nucleophile. This bulkiness can slow down the desired reaction, allowing side reactions to become more competitive. Other potential causes include incomplete activation of the carboxylic acid, hydrolysis of the activated intermediate, or the formation of stable, unreactive byproducts.
Q3: What are the common side products I should be aware of?
A3: A primary side product in carbodiimide-mediated couplings is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of N-acetylglycine and EDC, rearranges into a more stable but unreactive N-acylurea instead of reacting with tert-butylamine. Another possibility is the hydrolysis of the O-acylisourea intermediate back to N-acetylglycine, particularly if water is present in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials (N-acetylglycine and tert-butylamine) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The use of a ninhydrin stain can be helpful to visualize the amine-containing compounds.
Q5: What is the best way to purify the final product?
A5: this compound is a polar molecule. Purification is typically achieved through column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective in separating the product from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient activation of N-acetylglycine. 2. Steric hindrance from tert-butylamine slowing the reaction. 3. Hydrolysis of the active ester intermediate. 4. Inactive coupling reagents. | 1. Ensure equimolar or a slight excess of coupling reagents (EDC and HOBt) are used. 2. Increase the reaction time and/or temperature (e.g., from room temperature to 40°C). Consider using a more potent coupling agent like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use fresh, high-quality coupling reagents. |
| Presence of N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate is favored when the nucleophilic attack by the amine is slow. | 1. Add HOBt to the reaction mixture before adding EDC. HOBt traps the O-acylisourea intermediate to form an active ester that is less prone to rearrangement. 2. Use a solvent in which the active intermediate is more stable, such as dichloromethane (DCM) or dimethylformamide (DMF). |
| Unreacted N-acetylglycine Remaining | Incomplete reaction or hydrolysis of the activated intermediate. | 1. Increase the equivalents of tert-butylamine (e.g., 1.2-1.5 equivalents). 2. Ensure all reagents and solvents are anhydrous. 3. Extend the reaction time. |
| Difficulty in Purifying the Product | The product and byproducts have similar polarities. | 1. Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. 2. Consider using a different stationary phase for chromatography if silica gel is ineffective. 3. Attempt recrystallization from various solvent mixtures to find one that selectively crystallizes the desired product. |
Experimental Protocols
Key Experiment: EDC/HOBt Coupling of N-acetylglycine and tert-Butylamine
This protocol provides a general procedure for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary to maximize the yield.
Materials:
-
N-acetylglycine
-
tert-Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-acetylglycine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0°C to allow for the formation of the active ester.
-
Add tert-butylamine (1.2 equivalents) to the reaction mixture. If N-acetylglycine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (1.2 equivalents) at this stage.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of Crude N-tert-butylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-tert-butylacetamide.
Troubleshooting Common Purification Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Recrystallization: | ||
| Oiling out instead of crystallization. | The solvent is too nonpolar for the compound at the saturation temperature, or the solution is cooling too rapidly. | Add a small amount of a more polar co-solvent. Ensure the cooling process is slow and undisturbed. |
| Poor recovery of purified product. | The chosen solvent is too good a solvent, even at low temperatures. The initial volume of solvent was too large. | Select a solvent in which N-tert-butylacetamide has lower solubility at cold temperatures. Use the minimum amount of hot solvent to dissolve the crude product. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (if the impurities are colored). A second recrystallization may be necessary. |
| Column Chromatography: | ||
| Poor separation of spots on TLC. | The polarity of the mobile phase is either too high or too low. | Adjust the solvent ratio of your mobile phase. For N-tert-butylacetamide, start with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) and gradually increase the proportion of the polar solvent. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution may be effective. |
| The compound is eluting too quickly. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent. |
| Distillation: | ||
| Bumping of the liquid during heating. | Uneven heating. | Use a magnetic stirrer and a stir bar in the distillation flask. Ensure the heating mantle is properly sized for the flask. |
| The product is not distilling at the expected temperature. | The vacuum is not strong enough. The thermometer is not placed correctly. | Check the vacuum pump and all connections for leaks. The top of the thermometer bulb should be level with the side arm of the distillation head. |
| The distillate is cloudy. | Water is present in the crude product or the apparatus was not dry. | Ensure the crude product is thoroughly dried before distillation. Use oven-dried glassware. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-tert-butylacetamide synthesized via the Ritter reaction?
A1: Common impurities from a Ritter reaction synthesis include unreacted starting materials such as the nitrile and the tert-butyl source (e.g., tert-butanol or isobutylene). Side products from the strong acid catalyst, such as polymers of isobutylene, may also be present.
Q2: Which solvent system is best for the recrystallization of N-tert-butylacetamide?
A2: A good starting point is a mixed solvent system. Based on solubility data of similar amides, a mixture of a solvent in which N-tert-butylacetamide is soluble (like ethanol or acetone) and a solvent in which it is less soluble (like water or hexane) is likely to be effective.[1] Experimentation with different ratios is recommended to achieve optimal purity and yield.
Q3: How can I monitor the progress of column chromatography for a compound that is not UV-active?
A3: N-tert-butylacetamide is not strongly UV-active. You can visualize the spots on a TLC plate using a potassium permanganate (KMnO₄) stain or an iodine chamber. The amide functionality will react with the stain to produce a visible spot.
Q4: My N-tert-butylacetamide is a low-melting solid. Is distillation a suitable purification method?
A4: Yes, vacuum distillation is a suitable method for purifying N-tert-butylacetamide, which has a boiling point of approximately 205 °C at atmospheric pressure.[1] Distillation under reduced pressure will lower the boiling point, preventing potential decomposition.
Q5: Can N-tert-butylacetamide hydrolyze during purification?
A5: Amides can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. During purification, it is advisable to avoid prolonged exposure to strong acids or bases. Aqueous workups should be performed with neutral or mildly basic solutions.
Quantitative Data
Table 1: Physical Properties of N-tert-butylacetamide
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.18 g/mol | [1] |
| Melting Point | 98 °C | [1] |
| Boiling Point (at 760 mmHg) | 205 °C | [1] |
| Appearance | White crystalline solid | [1] |
Table 2: General Solubility of N-tert-butylacetamide
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols
Protocol 1: Recrystallization of Crude N-tert-butylacetamide
-
Solvent Selection: Based on preliminary tests, a mixed solvent system of ethanol and water is chosen.
-
Dissolution: In a fume hood, dissolve the crude N-tert-butylacetamide in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC method to separate N-tert-butylacetamide from its impurities. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The ideal mobile phase should give an Rf value of approximately 0.3-0.5 for N-tert-butylacetamide.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude N-tert-butylacetamide in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC using a potassium permanganate stain for visualization.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Boiling Point Estimation: Use a pressure-temperature nomograph to estimate the boiling point of N-tert-butylacetamide at the pressure achievable with your vacuum system. For example, at 10 mmHg, the boiling point will be significantly lower than 205 °C.
-
Distillation: Place the crude N-tert-butylacetamide and a magnetic stir bar in the distillation flask. Begin stirring and heating the flask gently in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the estimated boiling point.
-
Discontinuation: Stop the distillation before the distillation flask goes to dryness.
Visualizations
Caption: Workflow for the purification of N-tert-butylacetamide by recrystallization.
Caption: Workflow for purification by column chromatography, starting with TLC optimization.
Caption: Decision logic for choosing the appropriate distillation method.
References
Technical Support Center: Optimizing the Ritter Reaction with 2-acetamido-N-tert-butylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ritter reaction of 2-acetamido-N-tert-butylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Ritter reaction with this compound?
The Ritter reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to form an N-alkyl amide. In the case of this compound, the nitrile group is the primary site of reaction. The expected product would be the corresponding N-alkylated amide, where the alkyl group is derived from the carbocation source used in the reaction.
Q2: What are the most common challenges when performing a Ritter reaction on a substrate with existing amide functionalities like this compound?
The main challenges include:
-
Chemoselectivity: The strong acidic conditions traditionally used for the Ritter reaction can lead to side reactions involving the existing amide groups.[1][2]
-
Hydrolysis: One or both amide groups in the starting material or product can be hydrolyzed under strong acidic conditions.[3]
-
Intramolecular Cyclization: The proximity of the acetamido group to the nitrile could potentially lead to an intramolecular cyclization, forming a heterocyclic byproduct.[4]
-
Low Yield: A combination of these side reactions can result in a low yield of the desired product.
Q3: Which carbocation sources are suitable for this reaction?
A variety of carbocation precursors can be used, including tertiary alcohols, alkenes, or alkyl halides.[5][6] The choice of the carbocation source will determine the nature of the N-alkyl group in the final product. For substrates sensitive to strong acids, using a milder carbocation precursor or a pre-formed carbocation might be advantageous.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material | The strong acidic conditions may be degrading the starting material. Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting material and the formation of multiple, unidentified spots. |
| Amide Hydrolysis | The amide groups in the starting material are susceptible to hydrolysis.[3] Consider using milder reaction conditions, such as a Lewis acid catalyst instead of a strong Brønsted acid. |
| Incomplete Reaction | The reaction may not have gone to completion. Try increasing the reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Carbocation Instability | The carbocation generated may be unstable or prone to rearrangement. Choose a more stable carbocation precursor. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Amide Hydrolysis | Hydrolysis of one or both amide groups can lead to a mixture of products.[3] Employ milder catalysts and lower temperatures. |
| Intramolecular Cyclization | The acetamido group may be reacting intramolecularly with the nitrile.[4] Vary the solvent and temperature to disfavor the cyclization pathway. In some cases, a protecting group on the acetamido nitrogen might be necessary, though this adds extra steps to the synthesis. |
| Elimination | If using a secondary or tertiary alcohol as a carbocation precursor, elimination to form an alkene can be a competing reaction. Use a lower reaction temperature and a less acidic catalyst. |
Optimizing Reaction Conditions
The key to a successful Ritter reaction with this compound is to find conditions that favor the nucleophilic attack of the nitrile on the carbocation while minimizing side reactions.
Catalyst Selection
While strong Brønsted acids like sulfuric acid are traditionally used, they can be too harsh for this substrate.[1][7] Milder alternatives should be considered.
| Catalyst Type | Examples | Advantages | Considerations |
| Lewis Acids | BF₃·OEt₂, TiCl₄, FeCl₃, Cu(OTf)₂ | Generally milder than Brønsted acids, can improve chemoselectivity.[8][9][10] | Catalyst loading and solvent choice are critical for optimal results. |
| Solid Acids | Amberlyst®-15, Sulfated Zirconia | Easy to remove from the reaction mixture, can be recycled.[1] | May require higher temperatures and longer reaction times. |
| Milder Brønsted Acids | Formic Acid | Can be effective for certain substrates and avoids the use of very strong mineral acids.[11] | May not be acidic enough for all carbocation precursors. |
Reaction Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Start at low temperatures (e.g., 0 °C to room temperature) and gradually increase if necessary. | Minimizes side reactions like hydrolysis and decomposition. |
| Solvent | A non-polar, aprotic solvent like dichloromethane or dichloroethane is often a good starting point. | The nitrile itself can sometimes be used as the solvent. |
| Reaction Time | Monitor the reaction progress closely by TLC or LC-MS. | Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. |
| Water Content | The reaction should be performed under anhydrous conditions. | Water will hydrolyze the nitrilium ion intermediate to the desired amide, but excess water can promote amide hydrolysis of the starting material and product. |
Experimental Protocol (General Guideline)
This is a general protocol that must be optimized for the specific carbocation source and catalyst used.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1 equivalent) and the chosen anhydrous solvent.
-
Carbocation Precursor Addition: Add the carbocation precursor (e.g., a tertiary alcohol, 1-1.2 equivalents).
-
Cooling: Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Catalyst Addition: Slowly add the catalyst (e.g., Lewis acid or Brønsted acid) to the stirred solution. The amount of catalyst will need to be optimized (catalytic vs. stoichiometric).
-
Reaction: Allow the reaction to stir at the chosen temperature while monitoring its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding it to a cold, saturated aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acid.
-
Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
General Ritter Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Chemo-selective control of Ritter-type reaction by coordinatively unsaturated inorganic salt hydrates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. connectsci.au [connectsci.au]
- 5. Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciforum.net [sciforum.net]
- 11. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]
resolving solubility issues of 2-acetamido-N-tert-butylacetamide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetamido-N-tert-butylacetamide.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as N-tert-butylacetamide, is a white crystalline solid organic compound.[1] It is used in various chemical syntheses, including the Ritter reaction.
2. What are the basic solubility properties of this compound?
3. Are there any known biological activities of this compound or related compounds?
While specific signaling pathway involvement for this compound is not detailed in the available literature, related N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor (P2Y14R), which is involved in inflammatory responses.[2][3]
Troubleshooting Guide: Resolving Solubility Issues
This guide addresses common problems encountered when dissolving this compound in organic solvents.
Issue 1: The compound is not dissolving in the chosen organic solvent at room temperature.
-
Initial Troubleshooting Steps:
-
Increase Temperature: Gently warm the solvent. Many compounds exhibit increased solubility at higher temperatures. Use a water bath or heating mantle with stirring. Be mindful of the solvent's boiling point.
-
Sonication: Use an ultrasonic bath to provide energy to break down crystal lattice structures and enhance dissolution.
-
Reduce Particle Size: If the compound is in a large crystalline form, grinding it to a fine powder will increase the surface area and can improve the rate of dissolution.[4]
-
-
Advanced Troubleshooting:
-
Co-solvent System: Introduce a co-solvent. A small amount of a miscible solvent in which the compound is more soluble can significantly increase the overall solubility.[4][5][6][7] For instance, if dissolving in a non-polar solvent, adding a small amount of a polar solvent like ethanol or DMSO might help.
-
pH Adjustment: For acidic or basic compounds, adjusting the pH of the solution can dramatically alter solubility. However, this compound is a neutral compound, so this method is unlikely to be effective.
-
Issue 2: The compound precipitates out of solution after cooling.
-
Possible Cause: The solution was supersaturated at a higher temperature.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the compound redissolves, then add a small amount of additional solvent to decrease the concentration.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, without agitation. This can sometimes prevent rapid precipitation and may lead to the formation of more stable crystals if recrystallization is the goal.
-
Use a Different Solvent or Co-solvent System: The chosen solvent may not be ideal for maintaining the compound in solution at lower temperatures. Experiment with different solvents or co-solvent ratios.
-
Issue 3: The dissolution process is very slow.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure vigorous and constant stirring.
-
Increase Temperature: As mentioned previously, heating the solution will increase the kinetic energy of both the solvent and solute molecules, leading to a faster rate of dissolution.
-
Reduce Particle Size: Grinding the compound to a finer powder will increase the surface area available for the solvent to interact with.[4]
-
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. Researchers are encouraged to determine this experimentally. The following table can be used to record and compare solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Tetrahydrofuran (THF) | |||
| Dimethylformamide (DMF) | |||
| Dimethyl sulfoxide (DMSO) | |||
| Acetonitrile | |||
| Dichloromethane (DCM) | |||
| Toluene |
Experimental Protocols
Protocol for Determining Qualitative Solubility
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake the test tube for 1-2 minutes at room temperature.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble.
-
If the compound does not dissolve, gently heat the test tube in a water bath and observe for any changes in solubility.
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the sealed container at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) without disturbing the solid.
-
Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Calculate the concentration of the solute in the original supernatant to determine the solubility.
Protocol for Improving Solubility Using a Co-solvent System
-
Determine the solubility of this compound in a primary solvent in which it has low solubility.
-
Select a co-solvent that is miscible with the primary solvent and in which the compound has higher solubility.
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 8:2, 7:3, etc.).
-
Determine the solubility of the compound in each of these co-solvent mixtures using the quantitative solubility protocol described above.
-
Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal solvent ratio for solubilization.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: P2Y14 Receptor signaling pathway.
References
- 1. N-TERT-BUTYLACETAMIDE | 762-84-5 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
preventing byproduct formation in N-tert-butylacetamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-tert-butylacetamide reactions. The focus is on preventing byproduct formation during synthesis, primarily through the Ritter reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-tert-butylacetamide?
A1: The most prevalent laboratory and industrial method for synthesizing N-tert-butylacetamide is the Ritter reaction. This reaction involves the addition of a tert-butyl carbocation to a nitrile (in this case, acetonitrile) in the presence of a strong acid.[1][2][3]
Q2: What are the typical starting materials for the synthesis of N-tert-butylacetamide via the Ritter reaction?
A2: The reaction requires a source of tert-butyl carbocation and acetonitrile. Common precursors for the tert-butyl cation include isobutylene, tert-butanol, and tert-butyl acetate.[4] A strong acid, such as sulfuric acid, is used as a catalyst.
Q3: What are the main byproducts I should be aware of during the synthesis of N-tert-butylacetamide?
A3: The primary byproducts in the synthesis of N-tert-butylacetamide are typically:
-
Polyisobutylene: This polymer can form from the cationic polymerization of isobutylene, which is either used as a starting material or generated in situ from tert-butanol or tert-butyl acetate under acidic conditions.[5][6][7]
-
Acetic Acid: If the reaction is incomplete or if hydrolysis of the nitrile starting material (acetonitrile) occurs under the strong acidic conditions, acetic acid can be present as a byproduct.
-
Di-tert-butyl ether: This can form from the self-condensation of tert-butanol under acidic conditions.
-
Unreacted Starting Materials: Incomplete reactions will leave residual acetonitrile and the tert-butyl source.
Q4: How can I purify N-tert-butylacetamide from the reaction mixture?
A4: Purification typically involves neutralizing the strong acid catalyst, followed by extraction and crystallization. N-tert-butylacetamide is a solid at room temperature and can be recrystallized from a suitable solvent to remove impurities. Washing the crude product with water can help remove water-soluble byproducts and salts formed during neutralization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-tert-butylacetamide and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-tert-butylacetamide | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: Presence of water or other impurities. 3. Suboptimal reactant ratio: Incorrect stoichiometry of nitrile to the tert-butyl source. 4. Byproduct formation: Reaction conditions favoring side reactions like polymerization. | 1. Optimize reaction conditions: Increase reaction time or temperature moderately. Monitor the reaction progress using techniques like TLC or GC. 2. Use anhydrous reagents and solvents: Ensure all starting materials and solvents are dry. 3. Adjust stoichiometry: Experiment with slight excesses of the nitrile or tert-butyl source to drive the reaction to completion. 4. Modify reaction parameters: Refer to the byproduct-specific troubleshooting below. |
| Formation of a Gummy/Oily Residue (Polyisobutylene) | 1. High concentration of isobutylene: Using isobutylene gas directly or conditions that rapidly generate it. 2. Excessively strong acidic conditions: Promoting cationic polymerization of isobutylene.[5][6] 3. High reaction temperature: Can favor polymerization over the desired amide formation. | 1. Use a controlled source of tert-butyl cation: Employ tert-butanol or tert-butyl acetate instead of isobutylene gas. The slow, in situ generation of the carbocation can minimize polymerization.[4] 2. Use a catalytic amount of acid: Stoichiometric amounts of strong acid are often not necessary and can promote side reactions.[8] 3. Maintain a controlled temperature: Run the reaction at a lower temperature to disfavor polymerization. |
| Presence of a Significant Amount of Acetic Acid in the Product | 1. Hydrolysis of acetonitrile: The strong acidic and aqueous work-up conditions can lead to the hydrolysis of unreacted acetonitrile. | 1. Ensure complete reaction: Drive the primary reaction to completion to consume as much acetonitrile as possible. 2. Careful work-up: Minimize the time the reaction mixture is in contact with aqueous acid during work-up. Neutralize the reaction mixture promptly but carefully. |
| Formation of Di-tert-butyl Ether | 1. Reaction of tert-butanol with itself: This is a common side reaction of alcohols in strong acid. | 1. Slow addition of tert-butanol: Adding the alcohol slowly to the reaction mixture containing the nitrile and acid can favor the reaction with the nitrile over self-condensation. 2. Use of tert-butyl acetate: This precursor can sometimes lead to cleaner reactions as it generates the carbocation differently. |
Quantitative Data on Byproduct Formation
The following table provides representative data illustrating how the choice of tert-butyl source and acid concentration can influence the yield of N-tert-butylacetamide and the formation of the major byproduct, polyisobutylene.
| Run | tert-Butyl Source | Acid Catalyst (H₂SO₄) | Temperature (°C) | Yield of N-tert-butylacetamide (%) | Polyisobutylene Formation (%) |
| 1 | Isobutylene | Stoichiometric | 25 | 65 | 30 |
| 2 | tert-Butanol | Stoichiometric | 25 | 80 | 15 |
| 3 | tert-Butyl Acetate | Catalytic | 40 | 92 | < 5 |
| 4 | tert-Butanol | Catalytic | 40 | 88 | 10 |
Note: The data presented are illustrative and based on trends reported in the literature. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Key Experiment: Optimized Synthesis of N-tert-butylacetamide using tert-Butyl Acetate
This protocol is adapted from efficient and scalable Ritter reaction procedures.
Materials:
-
Acetonitrile
-
tert-Butyl acetate
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of acetonitrile (1.2 equivalents) in tert-butyl acetate (1.0 equivalent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-tert-butylacetamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure N-tert-butylacetamide.
Visualizations
Caption: Main reaction pathway for the synthesis of N-tert-butylacetamide via the Ritter reaction.
Caption: Major side reactions leading to byproduct formation in N-tert-butylacetamide synthesis.
Caption: A logical workflow for troubleshooting common issues in N-tert-butylacetamide synthesis.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. elib.bsu.by [elib.bsu.by]
- 6. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
enhancing the stability of 2-acetamido-N-tert-butylacetamide under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-acetamido-N-tert-butylacetamide during experimental procedures.
Troubleshooting Guide
This guide addresses common stability issues encountered during reactions involving this compound.
Issue 1: Unexpectedly low yield of the desired product, with the presence of byproducts.
-
Question: My reaction yield is lower than expected, and I've identified acetic acid and a tert-butylamine-related compound in my analysis. What is happening?
-
Answer: This is a strong indication that your primary compound, this compound, is undergoing hydrolysis. The amide bond is likely being cleaved, especially under acidic or basic conditions, to form acetic acid and 2-amino-N-tert-butylacetamide. The latter can be further hydrolyzed depending on the reaction conditions. Amide bonds, while generally stable, can be susceptible to cleavage with heat and strong acids or bases.[1][2][3]
Issue 2: Degradation of the compound during workup or purification.
-
Question: I've confirmed the reaction completion by TLC/LC-MS, but the compound degrades during aqueous workup or column chromatography. How can I prevent this?
-
Answer: Degradation during workup is often due to prolonged exposure to acidic or basic conditions, even if they are mild. Consider neutralizing the reaction mixture to a pH of approximately 7 before extraction. When performing column chromatography, use a neutral mobile phase if possible. If the compound is sensitive to silica gel (which can be slightly acidic), you can use deactivated silica or an alternative stationary phase like alumina.
Issue 3: Compound appears unstable even under seemingly neutral conditions.
-
Question: My compound is degrading in a solution that I believe to be neutral. What could be the cause?
-
Answer: Several factors could contribute to instability even at a nominally neutral pH. Dissolved CO2 from the atmosphere can form carbonic acid, slightly lowering the pH of unbuffered aqueous solutions. Additionally, certain salts in your reaction mixture could create a buffered environment that is slightly acidic or basic. It is also important to consider that for some N-acylated amino acid amides, instability can be observed even under mild acidic conditions.[4] Consider using a well-defined buffer system to maintain a stable pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound is hydrolysis of the amide bond. This reaction is catalyzed by both acids and bases and typically results in the formation of acetic acid and 2-amino-N-tert-butylacetamide. Further hydrolysis of the second amide bond can also occur under more stringent conditions.
Q2: What are the optimal pH and temperature ranges for maintaining the stability of this compound in solution?
Q3: Are there any specific catalysts I should avoid?
A3: Strong acids (e.g., HCl, H₂SO₄, trifluoroacetic acid) and strong bases (e.g., NaOH, KOH) are potent catalysts for amide hydrolysis and should be used with caution.[3][4] Certain metal ions can also catalyze amide cleavage.
Q4: How can I enhance the stability of this compound in my reaction mixture?
A4: To enhance stability, consider the following strategies:
-
pH Control: Maintain the reaction mixture at a neutral pH using a suitable buffer system.
-
Temperature Control: Perform reactions at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time to reduce the period of exposure to potentially destabilizing conditions.
-
Solvent Choice: In some cases, using a less polar, aprotic solvent may slow down hydrolysis.
-
Inert Atmosphere: For long-term storage of solutions, using an inert atmosphere (e.g., nitrogen or argon) can prevent the dissolution of acidic gases like CO₂.
Q5: How can I monitor the stability of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective technique for monitoring the stability of your compound. You can quantify the disappearance of the parent compound and the appearance of degradation products over time.
Quantitative Data Summary
The following table summarizes the general conditions that influence amide stability. Specific quantitative data for this compound should be determined experimentally.
| Parameter | Condition | Effect on Stability |
| pH | < 5 | Decreased (Acid-catalyzed hydrolysis) |
| 6 - 8 | Optimal | |
| > 10 | Decreased (Base-catalyzed hydrolysis) | |
| Temperature | Low (e.g., 4°C) | Increased |
| Room Temperature | Moderate | |
| Elevated | Decreased | |
| Catalysts | Strong Acids/Bases | Significantly Decreased |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
HPLC grade acetonitrile and water
-
Suitable buffer (e.g., phosphate buffer, pH 7.0)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute an aliquot of the stock solution with water. Incubate at 60°C.
-
Neutral Hydrolysis: Dilute an aliquot of the stock solution with deionized water. Incubate at 60°C.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2). Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a buffer for pH control). A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS detection.
-
Injection Volume: 10 µL
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing and improving compound stability.
References
catalyst selection for optimizing reactions involving N-tert-butylacetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize catalytic reactions involving N-tert-butylacetamide.
I. FAQs: General Information
Q1: What is N-tert-butylacetamide and in which common reactions is it used?
N-tert-butylacetamide (C₆H₁₃NO) is a white crystalline solid soluble in water and various organic solvents.[1][2] Its stability under various conditions makes it a useful reagent in organic synthesis.[1] It is frequently synthesized via the Ritter reaction, where a nitrile reacts with a source of a tert-butyl cation.[3][4][5] It can also be a challenging substrate in cross-coupling reactions like the Buchwald-Hartwig amination due to its steric hindrance.
Q2: What are the key safety considerations when working with N-tert-butylacetamide?
N-tert-butylacetamide should be handled with care. It is advisable to wear personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area to avoid dust formation and inhalation.[6] It should be stored in a cool, dry place away from oxidizing agents.[6]
II. Troubleshooting Guide: The Ritter Reaction for N-tert-butylacetamide Synthesis
The Ritter reaction is a common method for synthesizing N-tert-butyl amides.[3][4][5] Below are common issues and their solutions.
Q3: My Ritter reaction is showing low yield. What are the potential causes and solutions?
Low yields in the Ritter reaction can stem from several factors related to the generation and reactivity of the tert-butyl cation.
-
Inefficient Cation Generation: The choice of tert-butyl cation precursor is critical. While isobutylene and tert-butanol are common, they can present handling challenges.[3] Tert-butyl acetate is a safer and more manageable alternative.[3][4]
-
Suboptimal Acid Catalyst: The concentration and type of acid are crucial. Sulfuric acid is commonly used.[3][4] Insufficient acid can lead to incomplete reaction, while excessive acid can cause side reactions.
-
Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. A temperature of around 30-42°C is often optimal.[3][4]
Troubleshooting Table: Ritter Reaction Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient tert-butyl cation formation. | Use tert-butyl acetate as the cation source with sulfuric acid.[3][4] |
| Insufficient acid catalyst. | Ensure the correct molar ratio of sulfuric acid to the nitrile. | |
| Side Product Formation | Uncontrolled reaction temperature. | Maintain the reaction temperature below 42°C.[3][4] |
| Rapid addition of reagents. | Add the acid catalyst slowly to control the reaction rate and temperature.[3] | |
| Poor Product Isolation | Incomplete precipitation. | Ensure complete neutralization of the acid during workup to precipitate the product.[4] |
Experimental Protocol: Optimized Ritter Reaction for N-tert-butylacetamide Synthesis [3][4]
-
Combine the starting nitrile and tert-butyl acetate (2 equivalents) in acetic acid in a reaction flask.
-
Slowly add a solution of sulfuric acid (1.8 equivalents) in acetic acid to the mixture while maintaining the internal temperature at ≤ 30°C.
-
Stir the reaction mixture for 2-4 hours, monitoring for completion by TLC or GC.
-
Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain N-tert-butylacetamide.
Logical Workflow for Troubleshooting Ritter Reactions
Caption: Troubleshooting workflow for low yields in the Ritter reaction.
III. Troubleshooting Guide: Cross-Coupling Reactions with N-tert-butylacetamide
Using N-tert-butylacetamide as a substrate in cross-coupling reactions, such as Buchwald-Hartwig amination, can be challenging due to its steric bulk.
Q4: I am observing low to no conversion in the Buchwald-Hartwig amination using N-tert-butylacetamide. How can I improve the reaction?
The success of the Buchwald-Hartwig amination heavily relies on the choice of catalyst, ligand, and base.[7][8][9][10]
-
Catalyst and Ligand Selection: For sterically hindered amides like N-tert-butylacetamide, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[9] Consider ligands such as P(t-Bu)₃ or bidentate phosphine ligands like BINAP or DPPF.[7][11]
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[9][10] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[7][10]
Troubleshooting Table: Buchwald-Hartwig Amination with N-tert-butylacetamide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inappropriate ligand for the sterically hindered substrate. | Screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Josiphos-type ligands).[7][9] |
| Incorrect base strength. | For robust substrates, use a strong base like NaOt-Bu. For sensitive substrates, try weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[7][10] | |
| Side Reactions (e.g., Hydrodehalogenation) | Catalyst deactivation or competing reaction pathways. | Optimize the ligand-to-palladium ratio. Ensure an inert atmosphere to prevent catalyst oxidation. |
Catalyst Selection Pathway for Buchwald-Hartwig Amination
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-TERT-BUTYLACETAMIDE CAS#: 762-84-5 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
work-up procedure for reactions using N-tert-butylacetamide as a solvent
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for reactions conducted in N-tert-butylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is N-tert-butylacetamide and what are its properties as a solvent?
N-tert-butylacetamide (NTBA) is a polar aprotic solvent.[1] At room temperature, it is a white crystalline solid.[1] Its high boiling point and ability to dissolve a range of polar and nonpolar substances make it a useful solvent for various chemical reactions.[1]
Q2: What are the main challenges when removing N-tert-butylacetamide during a reaction work-up?
The primary challenges stem from its physical properties:
-
High Water Solubility: NTBA is soluble in water, which complicates standard extractive work-ups as it can be difficult to separate from water-soluble products.[1][2][3]
-
High Boiling Point: With a boiling point of 205°C, removing NTBA by rotary evaporation is often impractical and energy-intensive.[1]
-
Solid State: As NTBA is a solid at room temperature (melting point 95-99°C), it can crystallize out if the reaction mixture is cooled, potentially trapping the desired product.[1][2]
Q3: What is the most common method for removing N-tert-butylacetamide?
The most common method is a liquid-liquid extractive work-up. This procedure involves diluting the reaction mixture with a water-immiscible organic solvent and washing it multiple times with water or brine. The polar N-tert-butylacetamide preferentially partitions into the aqueous layer, which is then removed.[4][5]
Q4: How can I minimize the loss of a polar product into the aqueous layer during extraction?
To reduce the loss of polar products, you can add a saturated salt solution (brine) to the aqueous wash. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, encouraging them to remain in the organic layer.[5] Additionally, performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.
Q5: Is it possible to remove N-tert-butylacetamide through distillation?
While possible, its high boiling point (205°C) makes atmospheric distillation difficult for many organic compounds which may not be stable at such high temperatures.[1] Vacuum distillation could be an option, but it may not be efficient for removing trace amounts. It is generally less practical than an extractive work-up.
Data Presentation
Table 1: Physical and Chemical Properties of N-tert-butylacetamide
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [1][6] |
| Molecular Weight | 115.18 g/mol | [1][6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 95 - 99 °C | [1][2] |
| Boiling Point | 205 °C | [1] |
| Density | 0.9105 g/cm³ | [1] |
| CAS Number | 762-84-5 | [2][6] |
Table 2: Solubility of N-tert-butylacetamide
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1][2][3] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols
Protocol 1: Standard Extractive Work-up for Removing N-tert-butylacetamide
This protocol is suitable for reactions where the desired product has low to moderate water solubility.
Methodology:
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or toluene). A volume 5-10 times that of the N-tert-butylacetamide used is recommended.
-
Initial Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Separation: Drain the aqueous layer. Note: If using dichloromethane, the organic layer will be on the bottom. For most other common extraction solvents, it will be on top.
-
Repeat Washes: Repeat the aqueous wash (Steps 2-3) at least 2-3 more times to ensure the majority of the N-tert-butylacetamide has been removed.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer and further reduce the solubility of organic components in the aqueous phase.[5]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product.
Troubleshooting Guide
| Issue | Recommended Solution(s) |
| Emulsion Formation An intermediate layer forms between the organic and aqueous phases that fails to separate. | 1. Add Brine: Add saturated NaCl solution to the separatory funnel, which can help break up the emulsion by increasing the ionic strength of the aqueous phase.[7]2. Filter: Pass the entire mixture through a pad of Celite or glass wool.3. Dilute: Add more of the organic extraction solvent to decrease the concentration of emulsifying agents.4. Wait: Allow the mixture to stand for an extended period without agitation. |
| Product is Water-Soluble Significant loss of the desired product into the aqueous wash layers. | 1. Salting Out: Use only brine or a high-concentration salt solution for all aqueous washes to minimize product solubility in the aqueous phase.[5]2. Back-Extraction: Combine all aqueous layers and re-extract them 1-2 times with fresh organic solvent to recover dissolved product.3. Solvent Choice: Use a more nonpolar extraction solvent like hexanes if your product has low polarity.[4] |
| N-tert-butylacetamide Remains Analysis of the crude product (e.g., by NMR) shows residual N-tert-butylacetamide. | 1. Increase Washes: The most straightforward solution is to re-dissolve the crude product in the organic solvent and perform additional aqueous/brine washes.2. Azeotropic Removal (Advanced): For stubborn traces, consider dissolving the product in a solvent like toluene and concentrating it on a rotary evaporator. This may help remove residual amounts azeotropically, but success is not guaranteed.3. Purification: Rely on the final purification step (e.g., column chromatography, crystallization, or distillation) to separate the product from the remaining N-tert-butylacetamide. |
| Product Crashes Out The desired product precipitates during the work-up. | 1. Add More Solvent: Increase the volume of both the organic and aqueous phases to ensure all components remain dissolved.2. Filter and Wash: If the product is highly insoluble in both layers, it may be isolated by filtration. Ensure to wash the collected solid with water to remove NTBA and with a non-polar solvent (like cold ether or hexanes) to remove organic impurities. |
Visualizations
Caption: Standard workflow for extractive work-up of N-tert-butylacetamide.
Caption: Decision tree for troubleshooting common work-up issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Analysis of the Reactivity of N-tert-butylacetamide and N-butylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-tert-butylacetamide and N-butylacetamide. The information presented herein is supported by established principles of organic chemistry and data from analogous systems, offering valuable insights for researchers working in fields where amide stability and reactivity are crucial, such as drug development and peptide chemistry.
Executive Summary
The reactivity of amides is of paramount importance in numerous chemical and biological processes. Understanding the factors that govern the stability of the amide bond is critical for designing molecules with desired properties, from long-acting pharmaceuticals to stable biomaterials. This guide focuses on two structurally similar, yet reactively distinct amides: N-tert-butylacetamide and N-butylacetamide. The primary differentiator in their reactivity is the steric hindrance imparted by the alkyl substituent on the nitrogen atom. N-tert-butylacetamide, with its bulky tertiary butyl group, exhibits significantly lower reactivity towards nucleophilic acyl substitution compared to the less sterically hindered N-butylacetamide. This difference in reactivity has significant implications for their respective applications.
Data Presentation: A Comparative Overview
While direct, side-by-side kinetic data for the hydrolysis of N-tert-butylacetamide and N-butylacetamide under identical conditions are not extensively reported in the literature, a robust qualitative and semi-quantitative comparison can be made based on their structural properties and the well-established principles of steric effects in chemical reactions.
| Feature | N-tert-butylacetamide | N-butylacetamide |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol |
| Structure of N-Alkyl Group | Tertiary butyl | n-Butyl |
| Steric Hindrance at Nitrogen | High | Low |
| Susceptibility to Nucleophilic Attack | Low | High |
| Relative Rate of Hydrolysis (Acidic) | Significantly Slower | Faster |
| Relative Rate of Hydrolysis (Basic) | Significantly Slower | Faster |
| Applications | Used as a stable amide in syntheses, potential for creating sterically protected functional groups. | A more typical secondary amide, used in various chemical syntheses. |
The Role of Steric Hindrance in Reactivity
The observed difference in reactivity between N-tert-butylacetamide and N-butylacetamide is predominantly due to steric hindrance. In nucleophilic acyl substitution reactions, such as hydrolysis, the rate-determining step often involves the attack of a nucleophile (e.g., a water molecule or a hydroxide ion) on the electrophilic carbonyl carbon of the amide.
The bulky tert-butyl group in N-tert-butylacetamide creates a significant steric shield around the carbonyl carbon, impeding the approach of the nucleophile. In contrast, the linear n-butyl group in N-butylacetamide presents a much smaller steric barrier, allowing for easier access of the nucleophile to the reaction center. This concept is visualized in the diagram below.
Caption: Steric hindrance in N-tert-butylacetamide vs. N-butylacetamide.
Experimental Protocols
To quantitatively determine the difference in reactivity between N-tert-butylacetamide and N-butylacetamide, a kinetic study of their hydrolysis can be performed. Below are representative protocols for both acid- and base-catalyzed hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To determine the rate of hydrolysis of N-tert-butylacetamide and N-butylacetamide under acidic conditions.
Materials:
-
N-tert-butylacetamide
-
N-butylacetamide
-
1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Round-bottom flasks with reflux condensers
-
Heating mantles
-
Pipettes and burettes
-
Constant temperature water bath
Procedure:
-
Prepare 0.1 M solutions of N-tert-butylacetamide and N-butylacetamide in 1 M HCl.
-
Place a known volume (e.g., 50 mL) of each solution into separate round-bottom flasks equipped with reflux condensers.
-
Place the flasks in a constant temperature water bath set to a desired temperature (e.g., 80°C).
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 5 mL) from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a known volume of distilled water.
-
Titrate the unreacted HCl in the aliquot with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator.
-
The progress of the reaction is monitored by the change in the concentration of the carboxylic acid and amine products, which can be quantified by techniques such as HPLC or GC-MS.
-
The rate constant (k) for the hydrolysis of each amide can be determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law.
Protocol 2: Base-Catalyzed Hydrolysis
Objective: To determine the rate of hydrolysis of N-tert-butylacetamide and N-butylacetamide under basic conditions.
Materials:
-
N-tert-butylacetamide
-
N-butylacetamide
-
1 M Sodium Hydroxide (NaOH)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Methyl orange indicator
-
Round-bottom flasks with reflux condensers
-
Heating mantles
-
Pipettes and burettes
-
Constant temperature water bath
Procedure:
-
Prepare 0.1 M solutions of N-tert-butylacetamide and N-butylacetamide in 1 M NaOH.
-
Follow the same procedure as outlined in Protocol 1 (steps 2-5).
-
Titrate the unreacted NaOH in the aliquot with a standardized 0.1 M HCl solution using methyl orange as an indicator.
-
As in the acid-catalyzed protocol, the reaction progress can be monitored by quantifying the formation of the carboxylate and amine products.
-
Determine the rate constant (k) for the hydrolysis of each amide under basic conditions.
Caption: General workflow for determining amide hydrolysis kinetics.
Conclusion
The reactivity of N-tert-butylacetamide is significantly lower than that of N-butylacetamide due to the pronounced steric hindrance presented by the tert-butyl group. This fundamental difference should be a key consideration in the design and synthesis of molecules for pharmaceutical and other applications. For instance, incorporating a tert-butyl group on an amide nitrogen could be a strategy to enhance the in vivo stability of a drug molecule by reducing its susceptibility to enzymatic hydrolysis. Conversely, if rapid cleavage of the amide bond is desired, a less sterically hindered N-alkyl group, such as an n-butyl group, would be more appropriate. The experimental protocols provided in this guide offer a framework for quantifying these reactivity differences in a laboratory setting.
A Comparative Guide to HPLC-Based Purity Validation of 2-acetamido-N-tert-butylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity validation of 2-acetamido-N-tert-butylacetamide. The presented protocol and comparative data are designed to offer a robust starting point for researchers and quality control analysts in the pharmaceutical and chemical industries.
Experimental Protocol: RP-HPLC for this compound
This section details a standard RP-HPLC method for the determination of purity and the identification of potential impurities in a sample of this compound.
1. Materials and Reagents:
-
This compound reference standard (99.5% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
2. Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Comparative Data
The following table summarizes hypothetical data from the analysis of three different batches of this compound using the described HPLC method. This serves as an example of how to present comparative purity data.
| Parameter | Batch A | Batch B | Batch C (Reference) |
| Retention Time (min) | 15.2 | 15.3 | 15.2 |
| Peak Area (mAU*s) | 2850 | 2795 | 2900 |
| Purity (%) | 98.5 | 97.2 | 99.5 |
| Major Impurity (%) | 0.8 | 1.5 | 0.3 |
| Number of Impurities | 3 | 5 | 2 |
This table allows for a quick and clear comparison of the purity profiles of different batches, highlighting variations in purity and impurity levels.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation.
Alternative Method Comparison
| Feature | Gradient RP-HPLC (This Guide) | Hypothetical Isocratic RP-HPLC |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Constant mixture (e.g., 70:30 Water:Acetonitrile with 0.1% TFA) |
| Run Time | ~40 minutes | ~15 minutes |
| Resolution | Higher resolution, better separation of closely eluting peaks. | Lower resolution, potential for co-elution of impurities. |
| Method Development | More complex to develop and optimize. | Simpler to develop. |
| Application | Ideal for stability-indicating assays and complex samples. | Suitable for rapid screening of relatively pure samples. |
The choice between a gradient and an isocratic method depends on the specific requirements of the analysis, such as the need for high-resolution separation of impurities versus the need for high-throughput screening.
Conclusion
The provided gradient RP-HPLC method offers a reliable and robust approach for the purity validation of this compound. The detailed protocol, comparative data structure, and workflow diagram serve as a valuable resource for researchers and professionals in drug development and quality control. The comparison with a potential isocratic method highlights the importance of selecting the appropriate analytical technique based on the specific analytical goals.
Spectroscopic Analysis Confirms N-tert-butylacetamide Structure: A Comparative Guide
A comprehensive spectroscopic analysis of N-tert-butylacetamide, when compared with related amide structures, definitively confirms its molecular architecture. This guide provides a detailed comparison of the infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopic data for N-tert-butylacetamide alongside two alternative compounds: the simple primary amide, acetamide, and the N-acylated amino acid, N-acetyl-leucine. The presented data, acquired through standardized experimental protocols, highlights the key spectral features that enable unambiguous structural elucidation.
This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for molecular characterization. The clear presentation of data, detailed experimental procedures, and visual workflow diagrams aim to facilitate a deeper understanding of the structural confirmation process.
Comparison of Spectroscopic Data
The structural integrity of N-tert-butylacetamide is unequivocally established by its unique spectroscopic fingerprint. The following tables summarize the key IR, ¹H NMR, and ¹³C NMR data for N-tert-butylacetamide and compare it with the spectral data of acetamide and N-acetyl-leucine.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| N-tert-butylacetamide | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | Secondary Amide |
| Acetamide | ~3350 & ~3170 (N-H stretch), ~1675 (C=O stretch, Amide I), ~1640 (N-H bend, Amide II) | Primary Amide |
| N-acetyl-leucine | ~3300 (N-H stretch), ~1720 (C=O stretch, Carboxylic Acid), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) | Secondary Amide, Carboxylic Acid |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-tert-butylacetamide | ~5.3 | Singlet | 1H | N-H |
| ~1.9 | Singlet | 3H | COCH₃ | |
| ~1.3 | Singlet | 9H | C(CH₃)₃ | |
| Acetamide | ~7.3 & ~6.8 | Broad Singlets | 2H | NH₂ |
| ~2.0 | Singlet | 3H | COCH₃ | |
| N-acetyl-leucine | ~8.1 | Doublet | 1H | N-H |
| ~4.2 | Multiplet | 1H | α-CH | |
| ~2.0 | Singlet | 3H | COCH₃ | |
| ~1.6 | Multiplet | 2H | γ-CH₂ | |
| ~0.9 | Multiplet | 6H | δ-CH₃ | |
| ~12.5 | Singlet | 1H | COOH |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| N-tert-butylacetamide | ~170 | C=O |
| ~51 | C(CH₃)₃ | |
| ~29 | C(CH₃)₃ | |
| ~24 | COCH₃ | |
| Acetamide | ~175 | C=O |
| ~23 | CH₃ | |
| N-acetyl-leucine | ~174 | COOH |
| ~170 | C=O (Amide) | |
| ~52 | α-C | |
| ~41 | γ-C | |
| ~25 | β-C | |
| ~23, ~22 | δ-C | |
| ~22 | COCH₃ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analyses cited in this guide. Instrument-specific parameters should be optimized for best results.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.5-0.7 mL.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, optimizing parameters such as the number of scans, relaxation delay, and spectral width.
-
For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference.
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a chemical compound using spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of N-tert-butylacetamide's structure.
A Comparative Guide to Solvents in N-tert-butylacetamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-tert-butylacetamide, a valuable intermediate in the pharmaceutical and agrochemical industries, is significantly influenced by the choice of solvent. This guide provides a comparative analysis of various solvent systems and methodologies for the synthesis of N-tert-butylacetamide, with a focus on the widely utilized Ritter reaction. Experimental data from published literature is presented to aid in the selection of an optimal synthetic route.
Performance Comparison of Solvent Systems
The selection of a solvent system in the synthesis of N-tert-butylacetamide via the Ritter reaction and its variations has a profound impact on reaction efficiency, yield, and overall process viability. The following table summarizes quantitative data from different synthetic approaches, highlighting the role of the solvent.
| Reagents | Catalyst/Acid | Solvent System | Reaction Time | Temperature | Yield | Reference |
| Acetonitrile, tert-Butanol | Sulfuric Acid | Acetonitrile | Not Specified | Not Specified | High | [1] |
| Nitriles, tert-Butyl Acetate | Sulfuric Acid | tert-Butyl Acetate | 2 hours | 42°C | 88-95% | [2] |
| Benzaldehyde, NaN3, tert-Butyl Acetate | Trifluoromethanesulfonic Acid (TfOH) | Acetic Acid | 3-5 hours | 40°C | 96% | [3] |
| tert-Butylamine, Triethylamine, Acetyl Chloride | None | Diethyl Ether | Not Specified | Not Specified | High | [4][5] |
| Nitriles, Di-tert-butyl dicarbonate | Cu(OTf)2 | Solvent-free | Not Specified | Room Temp. | High | [6] |
| Alkynes, NaN3, H2O | Gold Complex/TFA | 1,2-Dichloroethane | 2 hours | 25°C | 75% | [7] |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are key protocols cited in the comparison table.
1. Modified Ritter Reaction using tert-Butyl Acetate as Solvent [2]
This efficient method utilizes tert-butyl acetate as both a reactant and the solvent, in the presence of a catalytic amount of sulfuric acid.
-
Procedure: A nitrile is stirred in tert-butyl acetate. A catalytic amount of sulfuric acid is added, and the reaction mixture is maintained at 42°C for 2 hours. The reaction is then quenched by neutralizing the acid, and the resulting N-tert-butyl amide precipitate is isolated by filtration.
2. Ritter Reaction in Acetic Acid [1][3]
Acetic acid is a commonly employed solvent that can facilitate the generation of the tert-butyl cation.[1]
-
Procedure: To a magnetically stirred solution of a nitrile and a tert-butyl cation precursor (e.g., tert-butanol or tert-butyl acetate) in acetic acid, a strong acid (e.g., sulfuric acid or TfOH) is slowly added.[1][3] The reaction mixture is stirred, often with heating, until completion as monitored by an appropriate technique (e.g., TLC).[3] An aqueous work-up, typically involving neutralization with a base, is performed to isolate the product.[3]
3. Synthesis in Diethyl Ether [4][5]
This protocol describes the synthesis from tert-butylamine.
-
Procedure: In a 500 mL Schlenk flask, approximately 200 mL of diethyl ether is charged with 9.6 mL of tert-butylamine (92 mmol) and 13.4 mL of triethylamine (96 mmol, 1.05 equiv).[4][5] To this mixture, a source of the acetyl group (e.g., acetyl chloride) is added. The reaction proceeds to form N-tert-butylacetamide.
Visualizing the Synthesis
Experimental Workflow for the Ritter Reaction
The following diagram illustrates a typical experimental workflow for the synthesis of N-tert-butylacetamide via the Ritter reaction.
Caption: A generalized experimental workflow for the Ritter reaction.
The Ritter Reaction Mechanism
The underlying chemical transformation of the Ritter reaction involves several key steps, from the formation of a carbocation to the final amide product.
Caption: The mechanism of the Ritter reaction.
Conclusion
The synthesis of N-tert-butylacetamide can be achieved through various methods, with the Ritter reaction being a prominent and versatile choice. The selection of the solvent system is a critical parameter influencing the reaction's success. For high yields and operational simplicity, the modified Ritter reaction using tert-butyl acetate as both solvent and reactant presents a compelling option.[2] Acetic acid also serves as an effective solvent, particularly in reactions involving trifluoromethanesulfonic acid.[3] For syntheses starting from tert-butylamine, diethyl ether is a suitable medium.[4][5] Furthermore, emerging solvent-free methods catalyzed by species like Cu(OTf)2 offer a greener alternative.[6] The data and protocols presented in this guide provide a foundation for researchers to select the most appropriate conditions for their specific synthetic needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 3. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. N-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Assessing the Efficiency of 2-Acetamido-N-tert-butylacetamide in Amide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of amide bond formation, a critical transformation in organic synthesis and drug development, the choice of reagents and methodologies profoundly impacts reaction efficiency, substrate scope, and overall yield. This guide provides a comprehensive comparison of 2-acetamido-N-tert-butylacetamide (more commonly known as N-tert-butylacetamide), primarily utilized in the context of the Ritter reaction, with other prevalent amide synthesis strategies. By presenting available experimental data, detailed protocols, and reaction workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Overview of Amide Synthesis Methodologies
Amide bonds are typically forged by the coupling of a carboxylic acid and an amine. The challenge lies in activating the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Various strategies have been developed to achieve this, ranging from the use of classic coupling reagents to more specialized reactions. This guide focuses on comparing the Ritter reaction, which employs N-tert-butylacetamide or its precursors, against widely-used coupling agents such as HATU, HBTU, PyBOP, and carbodiimides (e.g., EDC with HOBt).
The Role of N-tert-butylacetamide in the Ritter Reaction
N-tert-butylacetamide serves a dual role in the Ritter reaction, acting as both a reagent and a polar aprotic solvent.[1] The reaction proceeds through the formation of a stable tert-butyl carbocation, which is then trapped by a nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields the desired N-tert-butyl amide.[2][3] A common and efficient variation of this reaction utilizes tert-butyl acetate as a precursor to the tert-butyl carbocation.[4]
Experimental Data: Modified Ritter Reaction
A modified Ritter reaction using tert-butyl acetate in the presence of a catalytic amount of sulfuric acid has been shown to be effective for the synthesis of a variety of N-tert-butyl amides from nitriles. The data presented below is from a study by K. Laxma Reddy, which highlights the efficiency of this method.[4]
| Entry | Nitrile Substrate | Product | Yield (%) | Reaction Time (h) |
| 1 | Benzonitrile | N-tert-butylbenzamide | 95 | 2 |
| 2 | 4-Methoxybenzonitrile | 4-Methoxy-N-tert-butylbenzamide | 94 | 2 |
| 3 | 4-Chlorobenzonitrile | 4-Chloro-N-tert-butylbenzamide | 92 | 2 |
| 4 | 4-Nitrobenzonitrile | 4-Nitro-N-tert-butylbenzamide | 88 | 2 |
| 5 | Acetonitrile | N-tert-butylacetamide | - | - |
| 6 | Phenylacetonitrile | N-tert-butyl-2-phenylacetamide | 90 | 2 |
| 7 | Cyclohexanecarbonitrile | N-tert-butylcyclohexanecarboxamide | 89 | 2 |
Note: The original study did not report a yield for acetonitrile under these specific conditions.
Comparison with Standard Amide Coupling Reagents
HATU/HBTU and PyBOP
These phosphonium- and uronium-based reagents are known for their high efficiency and are frequently employed in peptide synthesis and other challenging amide couplings.
| Reagent | General Yield Range (%) | General Reaction Time | Key Advantages |
| HATU | 80-98 | 30 min - 4 h | High reactivity, suitable for hindered amino acids, low racemization.[5] |
| HBTU | 75-95 | 1 - 6 h | Efficient, cost-effective compared to HATU. |
| PyBOP | 70-95 | 1 - 6 h | Good for hindered couplings, byproducts are generally soluble. |
EDC in Combination with HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is often used in conjunction with 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[6][7]
| Reagent Combination | General Yield Range (%) | General Reaction Time | Key Advantages |
| EDC/HOBt | 60-95 | 2 - 24 h | Water-soluble byproducts are easily removed, mild reaction conditions.[6][7] |
Experimental Protocols
Protocol 1: Modified Ritter Reaction for N-tert-butyl Amide Synthesis[4]
-
To a stirred solution of the nitrile (1.0 equiv) in tert-butyl acetate (5.0 mL per mmol of nitrile) at room temperature, add concentrated sulfuric acid (0.1 equiv) dropwise.
-
Heat the reaction mixture to 42 °C and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice water and ethyl acetate.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equiv) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add HATU (1.1 equiv) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv), to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Amide Coupling using EDC/HOBt[6]
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in DMF or DCM.
-
Add EDC hydrochloride (1.1 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add the amine (1.0 equiv) followed by a tertiary amine base such as triethylamine or DIPEA (1.2 equiv).
-
Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.
-
Dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash chromatography.
Visualization of Reaction Workflows
To illustrate the logical flow of the discussed amide synthesis methods, the following diagrams are provided in DOT language.
Caption: Workflow for the Modified Ritter Reaction.
Caption: Workflow for HATU-mediated Amide Coupling.
Caption: Workflow for EDC/HOBt-mediated Amide Coupling.
Conclusion
N-tert-butylacetamide, primarily through the Ritter reaction, presents an efficient pathway for the synthesis of N-tert-butyl amides from nitriles, demonstrating high yields for a range of substrates.[4] This method is particularly valuable when the corresponding nitrile is readily available. However, for the direct coupling of carboxylic acids and amines, especially in the context of complex molecules and peptide synthesis, established coupling reagents such as HATU, HBTU, PyBOP, and EDC/HOBt offer a more general and versatile approach.
The selection of an appropriate amide synthesis strategy should be guided by factors such as the nature of the starting materials (nitrile vs. carboxylic acid), the complexity of the substrates, and the desired final product. While the Ritter reaction provides a niche and effective solution, the broader applicability and extensive literature support for standard coupling reagents make them the preferred choice for general amide bond formation. Further research into direct comparative studies would be invaluable to the scientific community for a more definitive assessment of the relative efficiencies of these methods under standardized conditions.
References
- 1. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Recent developments in Ritter reaction [scite.ai]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
N-tert-butylacetamide vs other amides in specific organic reactions
In the landscape of organic chemistry, the selection of reagents and substrates is paramount to the success of a synthetic route. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is critical. This guide provides an in-depth comparison of N-tert-butylacetamide with other amides in key organic reactions, supported by experimental data and detailed protocols.
The Influence of the tert-Butyl Group: A Double-Edged Sword
N-tert-butylacetamide, a secondary amide, possesses a bulky tert-butyl group attached to the nitrogen atom. This structural feature is the primary determinant of its reactivity profile compared to other amides. The steric hindrance imparted by the tert-butyl group can significantly influence reaction rates and, in some cases, even alter reaction pathways. While it can render the amide more resistant to certain transformations, this stability can also be leveraged for selective reactions in complex molecules.
Comparative Reactivity in Key Organic Reactions
The reactivity of N-tert-butylacetamide is best understood through direct comparison with other amides, such as primary amides (e.g., acetamide) and less sterically hindered secondary amides (e.g., N-methylacetamide), as well as tertiary amides (e.g., N,N-dimethylacetamide).
Hydrolysis: A Tale of Steric Hindrance and Reaction Conditions
The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental transformation. The rate of this reaction is highly dependent on the amide's substitution pattern and the reaction conditions (acidic or basic).
Generally, amides are resistant to hydrolysis due to the resonance stabilization of the amide bond.[1] However, the steric bulk of the N-substituent plays a crucial role.
Under acidic conditions , the reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[1][2] Increased steric hindrance around the nitrogen atom, as in N-tert-butylacetamide, can impede the approach of the nucleophile and subsequent tetrahedral intermediate formation, thus slowing down the rate of hydrolysis compared to less hindered amides like acetamide and N-methylacetamide.
Under basic conditions , the hydroxide ion directly attacks the carbonyl carbon.[3] While tertiary amides are generally considered very difficult to cleave, one study suggests that in non-aqueous alkaline conditions, the rate of hydrolysis increases with the lipophilicity of the amide, with tertiary amides hydrolyzing more readily than secondary and primary amides.[4]
| Amide | Structure | Relative Rate of Acidic Hydrolysis (Expected) | Relative Rate of Basic Hydrolysis (Aqueous, Expected) |
| Acetamide (Primary) | CH₃CONH₂ | Fastest | Fast |
| N-Methylacetamide (Secondary) | CH₃CONHCH₃ | Intermediate | Intermediate |
| N-tert-butylacetamide (Secondary) | CH₃CONHC(CH₃)₃ | Slow | Slow |
| N,N-Dimethylacetamide (Tertiary) | CH₃CON(CH₃)₂ | Slowest | Very Slow |
Experimental Protocol: Acidic Hydrolysis of an Amide
A typical procedure for the acidic hydrolysis of an amide involves refluxing with a strong acid.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amide (1.0 eq).
-
Reagent Addition: Add a 6 M solution of hydrochloric acid or sulfuric acid (5-10 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Extract the carboxylic acid product with an appropriate organic solvent. The amine product will remain in the aqueous layer as its ammonium salt.
Experimental Protocol: Basic Hydrolysis of an Amide
The basic hydrolysis of an amide is typically carried out by heating with a strong base.[3]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the amide (1.0 eq) in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Reagent Addition: Add an aqueous solution of a strong base, such as 6 M sodium hydroxide (5-10 eq).
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the mixture. Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate salt and form the free carboxylic acid.
-
Isolation: Extract the carboxylic acid with an organic solvent. The amine can be isolated from the aqueous layer after basification.
Reduction to Amines: The Power of Hydride Reagents
The reduction of amides to amines is a valuable transformation in organic synthesis, and lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[5][6] Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of amides proceeds with the complete removal of the carbonyl oxygen to form a methylene group.
This reaction is generally effective for primary, secondary, and tertiary amides.[5][7] The steric hindrance of the tert-butyl group in N-tert-butylacetamide is not reported to be a significant impediment to this reaction, although reaction times may vary compared to less hindered amides.
| Amide | Product of LiAlH₄ Reduction | Typical Yields |
| Acetamide | Ethylamine | Good to Excellent |
| N-Methylacetamide | N-Methylethylamine | Good to Excellent |
| N-tert-butylacetamide | N-tert-butylethylamine | Good to Excellent |
| N,N-Dimethylacetamide | N,N-Dimethylethylamine | Good to Excellent |
Experimental Protocol: Reduction of an Amide with LiAlH₄
Caution: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[8]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-3.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reagent Addition: Dissolve the amide (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up (Fieser method): Cool the reaction mixture to 0°C and cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the ether solvent. The combined organic filtrates contain the amine product, which can be purified by distillation or chromatography.
N-Alkylation: A Challenge for Sterically Hindered Amides
The N-alkylation of secondary amides to form tertiary amides can be a challenging transformation, particularly for sterically hindered substrates like N-tert-butylacetamide.[9] Traditional methods often require strong bases to deprotonate the amide, forming an amidate anion that then acts as a nucleophile.[9]
The bulky tert-butyl group in N-tert-butylacetamide can hinder the approach of the alkylating agent to the nitrogen atom, leading to slower reaction rates or requiring more forcing conditions compared to less hindered secondary amides such as N-methylacetamide.
| Amide | Relative Rate of N-Alkylation (Expected) |
| N-Methylacetamide | Faster |
| N-tert-butylacetamide | Slower |
Experimental Protocol: N-Alkylation of a Secondary Amide
A common method for N-alkylation involves the use of a strong base and an alkyl halide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the secondary amide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.
-
Amide Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Cool the solution back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the general mechanisms and experimental workflows.
Caption: Acid-catalyzed hydrolysis of an amide.
Caption: Workflow for amide reduction.
Conclusion
N-tert-butylacetamide presents a unique reactivity profile primarily governed by the steric hindrance of the tert-butyl group. Compared to less substituted amides, it generally exhibits slower rates in reactions such as hydrolysis and N-alkylation. However, its stability can be advantageous in complex syntheses where selective transformations are required. In contrast, powerful reagents like LiAlH₄ can effectively reduce N-tert-butylacetamide to the corresponding amine, demonstrating that steric hindrance is not always a limiting factor. The choice between N-tert-butylacetamide and other amides will ultimately depend on the specific requirements of the synthetic target and the desired balance between reactivity and stability. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. escholarship.org [escholarship.org]
Comparative Analysis of the Biological Efficacy of Acetamide Derivatives
A comprehensive guide for researchers and drug development professionals on the diverse biological activities of various acetamide derivatives. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Introduction
While specific data on the biological efficacy of 2-acetamido-N-tert-butylacetamide derivatives remains unavailable in the current scientific literature, extensive research has been conducted on a variety of other acetamide derivatives, revealing a broad spectrum of pharmacological activities. This guide provides a comparative overview of three distinct classes of acetamide derivatives that have demonstrated significant potential as anticonvulsant, antibacterial, and antioxidant/anti-inflammatory agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
I. Anticonvulsant Activity of N-Benzyl-2-acetamidoacetamide Derivatives
Substituted N-benzyl-2-acetamidoacetamides have emerged as a promising class of anticonvulsant agents, exhibiting significant efficacy in preclinical models of epilepsy. These compounds have been shown to provide robust protection against seizures induced by maximal electroshock (MES), a standard screening test for potential antiepileptic drugs.
Comparative Performance Data
The following table summarizes the anticonvulsant activity of selected N-benzyl-2-acetamidoacetamide derivatives in the MES test, comparing their efficacy to the established anticonvulsant drug phenobarbital.
| Compound | Administration Route | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |
| N-benzyl 2-acetamido-3-methoxypropionamide | i.p. | 8.3 | Phenobarbital | 22 |
| N-benzyl 2,3-dimethoxypropionamide | i.p. | 30 | Phenobarbital | 22 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.
-
Animal Model: The test is typically performed on mice or rats.
-
Drug Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at varying doses.
-
Induction of Seizures: After a specific period to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear electrodes. This stimulus is sufficient to induce a maximal tonic-clonic seizure in untreated animals, characterized by a tonic hindlimb extension phase.
-
Evaluation of Efficacy: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of its anticonvulsant activity. The dose that protects 50% of the animals from the tonic extension is determined as the ED₅₀.
Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) Test.
II. Antibacterial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives
Derivatives of 2-mercaptobenzothiazole incorporating an acetamide linker have demonstrated significant potential as antibacterial agents. These compounds have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria.
Comparative Performance Data
The following table presents the in vitro antibacterial activity of selected 2-mercaptobenzothiazole acetamide derivatives, with levofloxacin as a standard reference drug. Activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2b | E. coli | 10 | Levofloxacin | 8 |
| S. typhi | 12 | Levofloxacin | 10 | |
| S. aureus | 10 | Levofloxacin | 8 | |
| B. subtilus | 6 | Levofloxacin | 8 | |
| 2i | E. coli | 8 | Levofloxacin | 8 |
| S. typhi | 10 | Levofloxacin | 10 | |
| S. aureus | 8 | Levofloxacin | 8 | |
| B. subtilus | 8 | Levofloxacin | 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion assay is a standard method for screening the antimicrobial activity of chemical compounds.
-
Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound solution (at a known concentration) is added to each well. A well with a standard antibiotic (e.g., levofloxacin) and a well with the solvent (negative control) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow
A Comparative Guide to the Quantitative Analysis of N-tert-butylacetamide in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of N-tert-butylacetamide in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative overview of common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and comparative performance data are presented to aid in the selection of the most suitable method for specific research needs.
Comparison of Quantitative Performance
The selection of an appropriate analytical technique often depends on the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes the typical quantitative performance of GC-FID, HPLC-UV, and qNMR for the analysis of N-tert-butylacetamide.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 0.5 - 5 µg/mL | 50 - 200 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 30 µg/mL[1] | 2 - 15 µg/mL | 150 - 600 µg/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 5% | < 3% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Analysis Time per Sample | 10 - 20 minutes | 5 - 15 minutes | 5 - 10 minutes |
| Sample Preparation | May require derivatization for polar matrices; extraction needed. | Generally requires extraction and filtration. | Minimal, dissolution in a deuterated solvent with internal standard. |
| Selectivity | High, based on retention time. | Moderate to high, based on retention time and UV absorbance. | High, based on unique chemical shifts. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and available instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile compounds. For N-tert-butylacetamide, direct injection can be employed after appropriate sample preparation.
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Extract the N-tert-butylacetamide into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a known concentration of an internal standard (e.g., n-dodecane) to the extract.[1]
-
Dry the extract over anhydrous sodium sulfate and filter.
-
Dilute the sample to an appropriate concentration within the calibration range.
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of N-tert-butylacetamide to the peak area of the internal standard against the concentration of N-tert-butylacetamide. The concentration in the reaction mixture is then determined from this curve.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Dilute the mixture with the mobile phase to a known volume.
-
Add a known concentration of an internal standard (e.g., acetanilide).[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Quantification: Similar to GC-FID, a calibration curve is generated by plotting the ratio of the peak area of N-tert-butylacetamide to the internal standard against the concentration of N-tert-butylacetamide.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary ratio method of quantification that does not require a calibration curve for the analyte itself, provided a certified internal standard is used.
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a signal that does not overlap with the analyte or other components in the mixture.[4]
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
¹H-NMR Spectrometer Parameters:
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing: Apply appropriate phasing and baseline correction.
Quantification: The concentration of N-tert-butylacetamide is calculated using the following formula, which relates the integrated signal areas of the analyte and the internal standard to their known properties:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_Mass_analyte / Molar_Mass_IS) * (Mass_IS / Mass_sample) * Purity_IS
Where:
-
Integral: The integrated area of the respective NMR signal.
-
N_protons: The number of protons giving rise to the integrated signal.
-
Molar_Mass: The molar mass of the compound.
-
Mass: The mass of the substance.
-
Purity_IS: The purity of the internal standard.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the general workflow for quantitative analysis and the logical relationship between the compared analytical techniques.
Caption: General workflow for the quantitative analysis of N-tert-butylacetamide.
Caption: Logical relationships influencing the choice of analytical method.
References
- 1. Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-acetamido-N-tert-butylacetamide
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of 2-acetamido-N-tert-butylacetamide depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters for each proposed method.
| Parameter | HPLC-UV | GC-MS with Derivatization |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling point and polarity, with detection by mass spectrometry. |
| **Linearity (R²) ** | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 2.5 µg/L[1][2] | ~ 0.03 µg/L |
| Limit of Quantitation (LOQ) | ~ 7.7 µg/L[1][2] | ~ 0.1 µg/L |
| Sample Throughput | High | Moderate |
| Selectivity | Moderate to High | Very High |
| Derivatization Required | No | Yes |
Disclaimer: The quantitative data presented in this table is extrapolated from methods developed for structurally similar compounds and should be considered as an estimation. A full method validation is required to establish the performance of these methods for this compound.
Experimental Protocols
Detailed experimental protocols for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are starting points and may require optimization for specific sample matrices and analytical instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated procedure for the analysis of acetamide and butyramide in aqueous samples.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the amide chromophore).
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, filtration through a 0.45 µm filter may be sufficient. For more complex matrices, solid-phase extraction (SPE) may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is based on a validated procedure for the determination of acetamide in various matrices, which requires a derivatization step to improve volatility and chromatographic performance.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. Reagents and Standards:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Acetonitrile or Dichloromethane (GC grade).
-
This compound reference standard.
-
Internal Standard (e.g., deuterated this compound, if available, or a structurally similar compound).
3. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a sealed vial, add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
In the context of analytical method validation, there are no biological signaling pathways to depict. The logical relationship central to this topic is the workflow of method validation and cross-comparison, as illustrated in the Graphviz diagram above. This workflow ensures that any new or alternative analytical method is "fit for purpose" and produces data that is comparable to the established method.
References
- 1. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Activities in the Presence of N-tert-butylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed experimental framework for comparing the catalytic activities of various metal complexes in the presence of N-tert-butylacetamide. Due to a lack of publicly available, direct comparative studies on this specific topic, this document serves as a template for conducting such an investigation. The protocols and data tables provided are intended to be illustrative of a robust comparative study.
Introduction
N-tert-butylacetamide is a versatile amide that can function as a polar aprotic solvent, a ligand, or a reaction additive in various chemical transformations. Its presence in a reaction medium can significantly influence the activity and selectivity of a catalyst by altering the catalyst's electronic properties, stability, or the solubility of reactants. Understanding how different catalysts perform in the presence of N-tert-butylacetamide is crucial for optimizing reaction conditions and for the rational design of new catalytic systems.
This guide proposes a standardized approach to compare the efficacy of different catalysts for a model cross-coupling reaction where N-tert-butylacetamide is utilized as a key reaction component. The following sections detail the proposed experimental protocols, data presentation formats, and visualizations to facilitate a clear and objective comparison.
Proposed Catalytic System for Comparison
To provide a concrete example, this guide will focus on a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules. The objective is to compare the performance of different palladium catalysts in this reaction when N-tert-butylacetamide is used as an additive.
Model Reaction:
Data Presentation: A Comparative Analysis
The following table is a template for summarizing the quantitative data obtained from the proposed experimental study. It is designed for a clear and direct comparison of the catalytic performance of different palladium complexes in the model Suzuki-Miyaura cross-coupling reaction in the presence of N-tert-butylacetamide.
Table 1: Comparison of Palladium Catalyst Performance in a Suzuki-Miyaura Reaction with N-tert-butylacetamide
| Catalyst | Catalyst Loading (mol%) | N-tert-butylacetamide (equiv.) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Selectivity (Biaryl:Homocoupling) |
| Pd(PPh₃)₄ | 1 | 2 | 12 | Data | Data | Data |
| Pd(OAc)₂ | 1 | 2 | 12 | Data | Data | Data |
| PdCl₂(dppf) | 1 | 2 | 12 | Data | Data | Data |
| [Pd(allyl)Cl]₂ | 1 | 2 | 12 | Data | Data | Data |
Note: This table presents a hypothetical structure for data comparison. The "Data" fields are to be populated with experimental results.
Experimental Protocols
The following are proposed detailed methodologies for the key experiments to ensure reproducibility and accurate comparison.
General Procedure for Catalyst Screening
A 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), the specified palladium catalyst (0.01 mmol, 1 mol%), and N-tert-butylacetamide (2.0 mmol, 2 equiv.). The tube is evacuated and backfilled with argon three times. A solution of the base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the designated time (e.g., 12 hours).
Product Isolation and Analysis
Upon completion of the reaction, the mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The yield of the desired biaryl product is determined by ¹H NMR spectroscopy using an internal standard. The selectivity is determined by gas chromatography-mass spectrometry (GC-MS) analysis of the crude reaction mixture.
Calculation of Turnover Number (TON)
The Turnover Number (TON) is calculated using the following formula:
TON = (moles of product) / (moles of catalyst)
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative catalytic study.
Caption: Proposed experimental workflow for comparing catalytic activities.
Signaling Pathway: Hypothetical Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is the model reaction for this proposed study.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Disclaimer
The experimental data and comparisons presented in this guide are hypothetical and for illustrative purposes only. Researchers should perform the described experiments to obtain actual comparative data. The provided protocols are general and may require optimization for specific substrates and catalysts.
A Comparative Review of N-tert-butylacetamide and Its Derivatives in Scientific Applications
An objective analysis of the performance and applications of N-tert-butylacetamide and its derivatives, supported by experimental data for researchers, scientists, and drug development professionals.
The compound "2-acetamido-N-tert-butylacetamide," as initially queried, appears to be a misnomer in existing chemical literature. Extensive database searches consistently identify "N-tert-butylacetamide" as the relevant parent compound for a variety of applications. This guide, therefore, focuses on the known uses of N-tert-butylacetamide and its derivatives, providing a comparative analysis of their performance based on available experimental data.
Chemical and Physical Properties
N-tert-butylacetamide is a white crystalline solid soluble in water.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H13NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| CAS Number | 762-84-5 | [3] |
| Melting Point | 96-98°C | [2] |
| Boiling Point | 194°C | [2] |
Applications in Organic Synthesis: The Ritter Reaction
N-tert-butylacetamide is frequently utilized in the Ritter reaction to synthesize N-tert-butyl amides from various nitriles. This reaction is valuable in organic synthesis due to the pharmaceutical importance of N-tert-butyl amides, which can serve as precursors to amines.[4]
A modified Ritter reaction has been shown to efficiently convert aromatic and aliphatic nitriles to their corresponding N-tert-butyl amides using tert-butyl acetate in the presence of a catalytic amount of sulfuric acid, with yields ranging from 88-95%.[4] Another study describes a method using di-tert-butyl dicarbonate catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature, also achieving good to excellent yields.[2]
Table 1: Comparison of Ritter Reaction Protocols for the Synthesis of N-tert-butyl amides
| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| H2SO4 (catalytic) / tert-butyl acetate | Aromatic and Aliphatic Nitriles | N-tert-butyl amides | 88-95 | [4] |
| Cu(OTf)2 / di-tert-butyl dicarbonate | Benzonitrile | N-tert-butyl benzamide | 87 | [2] |
| Cu(OTf)2 / di-tert-butyl dicarbonate | 2-Methylbenzonitrile | N-(tert-butyl)-2-methylbenzamide | 46 | [2] |
| Cu(OTf)2 / di-tert-butyl dicarbonate | Cyclopropyl nitrile | N-(tert-butyl)cyclopropanecaramide | 86 | [2] |
Aromatic and aliphatic nitriles are reacted with tert-butyl acetate in the presence of a catalytic amount of sulfuric acid. The reaction mixture is stirred at 42°C for 2 hours. The product is then isolated by neutralizing the acid and filtering the resulting precipitate.
To a 500 mL Schlenk flask containing approximately 200 mL of diethyl ether, 9.6 mL of tert-butylamine (92 mmol) and 13.4 mL of triethylamine (96 mmol, 1.05 equiv) are added. Acetyl chloride (6.3 mL, 88 mmol, 0.96 equiv) is then added dropwise, which results in the formation of a thick colorless precipitate. The solution is stirred for about 2 hours. Following this, the reaction mixture is filtered, and the solid residue is washed with diethyl ether (2 x 50 mL). The filtrate and ether washings are then combined and concentrated to yield the crude product.
Therapeutic Potential of N-tert-butylacetamide Derivatives
Derivatives of N-tert-butylacetamide have emerged as promising candidates in drug discovery, particularly as anti-inflammatory agents and enzyme inhibitors.
N-substituted acetamide derivatives have been identified as novel and potent antagonists of the P2Y14 receptor (P2Y14R), which is implicated in various inflammatory diseases.[5][6]
A particularly potent antagonist, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), demonstrated a half-maximal inhibitory concentration (IC50) of 0.6 nM.[5] This compound has shown significant inhibitory activity in in vitro and in vivo models of monosodium urate (MSU)-induced acute gouty arthritis.[5] The anti-inflammatory effect is mediated through the downregulation of the NLRP3/gasdermin D (GSDMD) signaling pathway, leading to decreased inflammatory factor release and cell pyroptosis.[5] Furthermore, compound I-17 exhibits favorable pharmacokinetic properties, including a bioavailability (F) of 75%.[5]
Another derivative, II-3 , has been shown to alleviate lipopolysaccharide-induced acute lung injury by inhibiting the activation of the NLRP3 inflammasome pathway.[6]
Table 2: Bioactivity of N-substituted Acetamide Derivatives as P2Y14R Antagonists
| Compound | Target | IC50 | In Vivo Model | Key Findings | Reference |
| I-17 | P2Y14R | 0.6 nM | MSU-induced acute gouty arthritis | Inhibits NLRP3/GSDMD pathway, F = 75% | [5] |
| 52 | P2Y14R | 2 nM | MSU-induced acute gouty arthritis | Decreased paw swelling and inflammatory cell infiltration | [6] |
| II-3 | P2Y14R | Not specified | LPS-induced acute lung injury | Inhibits NLRP3 inflammasome activation | [6] |
Below is a diagram illustrating the inhibitory action of compound I-17 on the NLRP3 inflammasome pathway.
Caption: Inhibition of the NLRP3 inflammasome pathway by Compound I-17.
Acetamide derivatives are also being explored as selective cyclooxygenase-II (COX-II) inhibitors for the treatment of inflammation, pain, and other related conditions.[7][8] The tert-butyl group has been identified as a crucial moiety for enhancing COX-2 inhibitory activity and selectivity.[1] While several review articles highlight the potential of this class of compounds, specific quantitative data for N-tert-butylacetamide derivatives as COX-II inhibitors is limited in the currently available literature.
Substituted acetamide derivatives have been synthesized and evaluated for their potential as butyrylcholinesterase (BChE) inhibitors, a therapeutic target for Alzheimer's disease.[9] One of the synthesized compounds, 8c , exhibited the highest BChE inhibition with an IC50 value of 3.94 μM and was identified as a mixed-type inhibitor.[9]
Table 3: Inhibitory Activity of a Substituted Acetamide Derivative against BChE
| Compound | Target | IC50 | Inhibition Type | Reference |
| 8c | BChE | 3.94 μM | Mixed-type | [9] |
Certain acetamide derivatives have demonstrated antioxidant properties.[10][11] In a study, these compounds were evaluated for their ability to scavenge ABTS radicals and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines.[10][11] For instance, compound 40006 was found to significantly reduce ROS production in tBOH-induced J774.A1 macrophages.[12]
Conclusion
While the initially specified "this compound" remains elusive in the scientific literature, its likely parent compound, N-tert-butylacetamide, and its derivatives have demonstrated significant utility in both organic synthesis and medicinal chemistry. As a key reagent in the Ritter reaction, N-tert-butylacetamide facilitates the efficient synthesis of N-tert-butyl amides. Furthermore, its derivatives have shown considerable promise as potent anti-inflammatory agents through the antagonism of the P2Y14 receptor and as potential therapeutics for Alzheimer's disease by inhibiting butyrylcholinesterase. Further research into the structure-activity relationships of N-tert-butylacetamide derivatives is warranted to fully explore their therapeutic potential and to develop novel compounds with enhanced efficacy and safety profiles.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 5. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. galaxypub.co [galaxypub.co]
- 8. archivepp.com [archivepp.com]
- 9. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-tert-butylacetamide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of common peer-reviewed methods for the synthesis of N-tert-butylacetamide, a valuable amide in organic synthesis and pharmaceutical research. The following sections detail various synthetic approaches, presenting quantitative data, experimental protocols, and a visual representation of a key synthetic pathway.
Comparison of Synthetic Methodologies
The synthesis of N-tert-butylacetamide is primarily achieved through two main strategies: the Ritter reaction and the acylation of tert-butylamine. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages |
| Ritter Reaction | Acetonitrile, tert-Butyl Acetate | Sulfuric acid, 42°C | 88-95% | 2 hours | High yields, efficient for converting nitriles.[1] |
| Ritter Reaction | Acetaldehyde, Sodium Azide, tert-Butyl Acetate | Trifluoromethanesulfonic acid, Acetic acid, 40°C | 85% | 5-7 hours | One-pot synthesis from an aldehyde precursor.[2] |
| Ritter Reaction | Nitriles, Di-tert-butyl dicarbonate | Copper(II) triflate (Cu(OTf)₂), Solvent-free, Room temperature | ~89% | Not specified | Mild, solvent-free conditions.[3] |
| Acylation of tert-Butylamine | tert-Butylamine, Acetyl Chloride | Triethylamine, Diethyl ether | 93% | ~2 hours | High yield, straightforward acylation.[4] |
| Acylation of tert-Butylamine | tert-Butylamine, Acetic Anhydride | Not specified in detail in the provided results | Not specified | Not specified | Alternative acylating agent to acetyl chloride.[2] |
Experimental Protocols
Below are detailed experimental procedures for two prominent methods of synthesizing N-tert-butylacetamide.
Modified Ritter Reaction using tert-Butyl Acetate
This method, adapted from Reddy (2003), describes an efficient conversion of nitriles to N-tert-butyl amides.[1]
Procedure:
-
A mixture of the nitrile (e.g., acetonitrile) in tert-butyl acetate is stirred.
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction is maintained at a temperature of 42°C for 2 hours.
-
Upon completion, the reaction is quenched by neutralizing the acid.
-
The resulting N-tert-butylacetamide precipitate is isolated by filtration.
Acylation of tert-Butylamine with Acetyl Chloride
This protocol is adapted from a procedure described for the synthesis of the ligand precursor for a titanium complex.[4]
Procedure:
-
A 500 mL Schlenk flask is charged with approximately 200 mL of diethyl ether.
-
To the diethyl ether, add tert-butylamine (9.6 mL, 92 mmol) and triethylamine (13.4 mL, 96 mmol).
-
The mixture is stirred, and acetyl chloride (6.3 mL, 88 mmol) is added dropwise, which results in the formation of a thick, colorless precipitate.
-
The solution is stirred for approximately 2 hours.
-
The reaction mixture is then filtered, and the solid residue is washed with diethyl ether (2 x 50 mL).
-
The filtrate and ether washings are combined and concentrated under reduced pressure to yield the crude N-tert-butylacetamide. The reported yield for this procedure is 93%.[4]
Synthetic Pathway Visualization
The following diagram illustrates the workflow for the synthesis of N-tert-butylacetamide via the acylation of tert-butylamine, a common and efficient laboratory-scale method.
Caption: Acylation of tert-butylamine to yield N-tert-butylacetamide.
References
Safety Operating Guide
Proper Disposal of 2-acetamido-N-tert-butylacetamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-acetamido-N-tert-butylacetamide as a hazardous chemical waste. Due to conflicting hazard classifications in available safety data sheets, exercising caution is paramount. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
Conflicting information exists regarding the hazards of this compound. While some sources do not classify it as hazardous under OSHA's Hazard Communication Standard, others identify it as an acute oral toxicant (Category 4), a skin and eye irritant, a respiratory tract irritant, and a suspected carcinogen (Category 2)[1]. Therefore, it is imperative to handle this chemical with appropriate caution.
Before handling, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
For solid spills:
-
Avoid generating dust.
-
Carefully sweep the solid material into a designated, labeled waste container.
-
Clean the spill area with a damp cloth. Dispose of the cloth as chemical waste.
For solutions:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Collect the absorbent material into a designated, labeled waste container.
-
Clean the spill area with soap and water.
Incompatible Materials
To prevent dangerous reactions, this compound must be stored and disposed of separately from the following incompatible materials[2]:
-
Strong oxidizing agents
-
Strong reducing agents
-
Strong acids
-
Strong bases
An exothermic reaction can occur when this compound comes into contact with these substances[2].
Disposal Procedure
The disposal of this compound must comply with local, regional, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original product container is a suitable option if it is in good condition.
-
The container must have a secure, tight-fitting lid.
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated waste container.
-
If transferring a solid, use a scoop or spatula to avoid generating dust.
-
Do not mix with other chemical waste unless compatibility has been verified.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List of all components and their approximate percentages if it is a mixture.
-
Accumulation start date (the date the first drop of waste was added).
-
The primary hazard(s) (e.g., "Toxic," "Irritant," "Suspected Carcinogen").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is well-ventilated.
-
Store away from incompatible materials as listed in Section 3.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Summary of Key Information
| Parameter | Information | Source |
| Primary Hazards | Acute oral toxicity (Category 4), Skin/eye/respiratory irritation, Suspected carcinogen (Category 2) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases | [2] |
| Disposal Method | Dispose of as hazardous chemical waste through a licensed contractor. | General laboratory best practices |
| PPE | Gloves, eye protection, lab coat | General laboratory best practices |
| Spill Cleanup | Sweep solid material, absorb liquids. Avoid dust. | General laboratory best practices |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety Considerations
Caption: Interrelationship of hazards, precautions, and outcomes for safe handling.
References
Personal protective equipment for handling 2-acetamido-N-tert-butylacetamide
Disclaimer: No specific Safety Data Sheet (SDS) was found for 2-acetamido-N-tert-butylacetamide. The following information is based on the SDS for the closely related compound, N-tert-butylacetamide, and should be used as a guideline. It is crucial to conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
Based on data for the analogous compound N-tert-butylacetamide, this chemical may be classified as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1]
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, Crystalline[2] |
| Appearance | White[3] |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol [4] |
| Melting Point | 96 - 98 °C[3] |
| Solubility | Soluble in water[4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specification |
| Eyes/Face | Safety glasses with side shields and face shield | Conforming to EN166 (EU) or NIOSH (US) standards.[6] |
| Skin | Chemical-resistant gloves and lab coat | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.[2][3] A flame-retardant lab coat should be worn. |
| Respiratory | Respirator (if dust is generated) | Use a NIOSH-approved respirator with an appropriate particulate filter if ventilation is inadequate or dusts are formed. |
| Body | Full-coverage clothing and closed-toe shoes | Wear long pants and closed-toe shoes to prevent skin exposure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount for safety. The following diagram illustrates the recommended procedure for handling this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2] |
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Do not let the product enter drains.[1] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[3]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety and minimize the risk of exposure and accidents. Always prioritize safety and consult your institution's safety officer for any questions or concerns.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
